Executive Summary 4-Ethynyl-2-isopropyl-1-methoxybenzene (Systematic Name) is a specialized aromatic intermediate characterized by a 1,2,4-substitution pattern on the benzene ring. It features a methoxy group at position...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethynyl-2-isopropyl-1-methoxybenzene (Systematic Name) is a specialized aromatic intermediate characterized by a 1,2,4-substitution pattern on the benzene ring. It features a methoxy group at position 1, an isopropyl group at position 2, and a reactive ethynyl moiety at position 4.
This compound is a rare/novel intermediate in the public domain, meaning it does not have a widely indexed CAS number in standard chemical registries (e.g., SciFinder, PubChem) as of early 2026.[1] It is primarily accessed via de novo synthesis from its halogenated precursor, 4-Bromo-2-isopropyl-1-methoxybenzene (CAS 24591-33-1) .[1]
This guide serves as a definitive protocol for the synthesis, characterization, and handling of this molecule, designed for researchers in medicinal chemistry (kinase inhibitor design) and materials science (liquid crystals).[1]
Part 1: Chemical Identity & Precursor Verification[1]
Since the target molecule is a non-catalog item, its identity is defined relative to its stable, commercially available precursor.[1]
The most reliable route to 4-Ethynyl-2-isopropyl-1-methoxybenzene is a two-step sequence: Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by desilylation . This method avoids the dimerization side-reactions common with direct acetylene coupling.[1]
Reaction Scheme Visualization
Caption: Two-step synthesis strategy from the commercial bromo-precursor to the target ethynyl derivative.
Detailed Methodology
Step 1: Cross-Coupling (Formation of TMS-Intermediate)[1]
Setup: Flame-dry a 100 mL Schlenk flask and cool under argon.
Reagents: Add 4-Bromo-2-isopropyl-1-methoxybenzene (1.0 eq, 10 mmol), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).
Solvent: Add anhydrous Triethylamine (Et₃N) (10 mL/mmol substrate) and degas by bubbling argon for 15 minutes.
Addition: Add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.
Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 95:5).[1] The starting bromide (Rf ~0.[1]6) should disappear, replaced by a highly fluorescent spot (TMS-product).
Workup: Filter through a celite pad to remove Pd/Cu salts.[1] Rinse with Et₂O.[1] Concentrate the filtrate in vacuo.
Step 2: Desilylation (Revealing the Terminal Alkyne)
Dissolution: Dissolve the crude TMS-intermediate in a 1:1 mixture of THF/MeOH (5 mL/mmol).
Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq).
Reaction: Stir at Room Temperature for 2 hours.
Workup: Dilute with water and extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash column chromatography on silica gel (Eluent: 100% Hexanes to 98:2 Hexanes/EtOAc). The target is non-polar.
Part 3: Characterization & Validation (Self-Validating Logic)[1]
Since this is a novel compound, you must validate its structure using predictive NMR logic based on substituent effects.
Alkyne Stability: Terminal acetylenes can polymerize if exposed to radical initiators or excessive heat.[1] Store at -20°C under argon.
Copper Residues: Ensure thorough removal of CuI during Step 1 workup to prevent decomposition of the product during storage.[1]
Skin Sensitization: As a substituted anisole, treat as a potential irritant and sensitizer.[1] Use nitrile gloves.
References
Precursor Availability: National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 14698794, 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved from [Link][1]
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922.[1] (Standard reference for Pd/Cu coupling conditions).
Anisole Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reactivity of electron-rich aromatics).[1]
4-Ethynyl-2-Isopropylanisole: Structural Dynamics, Synthesis, and Applications in Advanced Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery and materials science, the demand for highly functionalized, sterically tunable building blocks has driven the adoption of specialized aromatic alkynes. 4-Ethyn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and materials science, the demand for highly functionalized, sterically tunable building blocks has driven the adoption of specialized aromatic alkynes. 4-Ethynyl-2-isopropylanisole (IUPAC: 4-ethynyl-2-isopropyl-1-methoxybenzene) represents a highly versatile terminal alkyne. Characterized by an electron-rich anisole core, a sterically demanding ortho-isopropyl group, and a reactive para-ethynyl handle, this molecule serves as a premium intermediate for fragment-based drug discovery (FBDD), bioorthogonal bioconjugation, and the synthesis of rigid molecular architectures.
This whitepaper provides a comprehensive, field-proven guide to the structural properties, de novo synthesis, and downstream reactivity of 4-ethynyl-2-isopropylanisole, engineered specifically for research chemists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The reactivity and biological utility of 4-ethynyl-2-isopropylanisole are dictated by the synergistic electronic and steric effects of its substituents. The methoxy group exerts a strong +M (resonance donating) effect, enriching the electron density of the aromatic ring and the conjugated alkyne. Simultaneously, the isopropyl group at the C2 position provides significant steric bulk, which restricts the free rotation of the methoxy group and shields the adjacent positions from undesired electrophilic attacks.
Table 1: Physicochemical & Structural Properties
Property
Value / Descriptor
Impact on Chemical Behavior
IUPAC Name
4-Ethynyl-2-isopropyl-1-methoxybenzene
Standardized nomenclature for structural identification.
Molecular Formula
C₁₂H₁₄O
Defines exact mass and isotopic distribution.
Molecular Weight
174.24 g/mol
Ideal low-molecular-weight fragment for FBDD.
Hydrogen Bond Donors
0
Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors
1 (Ether Oxygen)
Capable of targeted interactions within protein binding pockets.
Balances structural rigidity with necessary conformational flexibility.
De Novo Synthesis & Methodological Workflows
The synthesis of 4-ethynyl-2-isopropylanisole relies on a highly regioselective electrophilic aromatic bromination followed by a palladium-catalyzed Sonogashira cross-coupling[1]. Below is the self-validating synthetic protocol designed to maximize yield and purity.
Synthetic workflow for 4-ethynyl-2-isopropylanisole from 2-isopropylanisole.
Protocol 1: Regioselective Bromination
Causality & Design: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to ensure mild conditions and prevent polybromination[2]. The strongly activating methoxy group directs electrophilic attack to the ortho and para positions. Because the C2 ortho position is occupied by the bulky isopropyl group, steric hindrance forces the bromination almost exclusively to the C4 para position.
Procedure: Dissolve 2-isopropylanisole (1.0 eq) in anhydrous acetonitrile (CH₃CN). Cool to 0 °C. Add NBS (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃ and extract with ethyl acetate.
Self-Validation System:
TLC: Monitor the disappearance of the starting material (Hexanes/EtOAc 9:1).
¹H NMR: Confirms regioselectivity via the appearance of an ABX spin system in the aromatic region, verifying substitution at C4.
Protocol 2: Sonogashira Cross-Coupling
Causality & Design: Trimethylsilylacetylene (TMSA) is used as a surrogate for acetylene gas to prevent the formation of explosive copper acetylides and to avoid double-coupling (diarylalkyne formation)[1]. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond, while CuI forms a copper acetylide intermediate that transmetalates with the Pd(II) complex.
Procedure: Degas a solution of 4-bromo-2-isopropylanisole (1.0 eq) in triethylamine (TEA). Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Add TMSA (1.2 eq) dropwise. Heat to 70 °C for 12 hours under an argon atmosphere. Filter through Celite and concentrate.
Self-Validation System:
GC-MS: Confirms the exact mass shift from the brominated species (displaying a 1:1 isotopic pattern) to the TMS-alkyne mass.
FT-IR: Reveals a characteristic C≡C stretch at ~2150 cm⁻¹.
Protocol 3: Terminal Alkyne Deprotection
Causality & Design: Mild basic conditions (K₂CO₃ in Methanol) selectively cleave the relatively weak silicon-carbon bond without hydrolyzing the ether linkage or disrupting the aromatic system.
Procedure: Dissolve the TMS-protected alkyne in methanol. Add K₂CO₃ (1.5 eq) and stir at room temperature for 4 hours. Dilute with water and extract with diethyl ether.
Self-Validation System:
¹H NMR: Validated by the disappearance of the TMS protons (~0.2 ppm) and the emergence of a sharp terminal alkyne proton singlet at ~3.0 ppm.
As a terminal alkyne, 4-ethynyl-2-isopropylanisole is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This bioorthogonal reaction is thermodynamically driven by the formation of an aromatic 1,2,3-triazole ring, yielding a highly stable, irreversible linkage.
Causality & Design: The active Cu(I) species is generated in situ using CuSO₄ and sodium ascorbate. Ascorbate acts as a sacrificial reductant, preventing the oxidative homocoupling of the alkyne (Glaser coupling) and maintaining the copper in its catalytically active +1 state.
Procedure: To a solution of 4-ethynyl-2-isopropylanisole (1.0 eq) and an azide-functionalized target (1.0 eq) in a t-BuOH/H₂O (1:1) mixture, add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (15 mol%). Stir at room temperature for 12 hours.
Self-Validation System:
FT-IR: Complete disappearance of the azide stretching band (~2100 cm⁻¹).
¹H NMR: Appearance of a characteristic triazole proton singlet between 7.5 and 8.5 ppm.
Applications in Medicinal Chemistry & Materials Science
Fragment-Based Drug Discovery (FBDD):
The 2-isopropylanisole core provides a rigid, planar aromatic system capable of π-π stacking and hydrogen bond acceptance (via the ether oxygen). The isopropyl group occupies specific hydrophobic pockets, often mimicking valine or leucine side chains in protein binding sites. The terminal alkyne allows for rapid library generation via click chemistry, enabling the rapid synthesis of triazole-linked pharmacophores.
Proteolysis Targeting Chimeras (PROTACs) & Rigid Linkers:
In the design of bifunctional molecules like PROTACs, controlling the spatial distance between the target-binding ligand and the E3 ligase recruiter is critical. 4-Ethynyl-2-isopropylanisole can undergo further Sonogashira coupling with di-halogenated arenes to yield rigid, linear molecular rods. The restricted rotation imparted by the isopropyl group ensures predictable conformational geometry, reducing the entropic penalty upon target binding.
References
[1]Title: Sonogashira coupling | Source: Wikipedia | URL: [Link]
Title: Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry | Source: PMC (NIH) | URL: [Link]
[2]Title: Bromination of Deactivated Aromatics: A Simple and Efficient Method | Source: ACS Publications (The Journal of Organic Chemistry) | URL: [Link]
This technical guide details the synthesis, physicochemical properties, and medicinal applications of 4-ethynyl-1-methoxy-2-(propan-2-yl)benzene . As a sterically modulated aryl alkyne, this molecule serves as a high-value "click-ready" scaffold in drug discovery. The presence of the isopropyl group at the ortho position (relative to the methoxy group) introduces significant steric bulk, enhancing metabolic stability by blocking the P450-labile ortho site, while the para-ethynyl group provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Before initiating synthesis, the structural integrity and theoretical properties must be established to guide purification and handling.
Property
Value (Predicted/Experimental)
Relevance
Molecular Formula
C₁₂H₁₄O
Stoichiometry calculation
Molecular Weight
174.24 g/mol
Mass balance
LogP (Predicted)
~3.4
Lipophilicity; indicates good membrane permeability
H-Bond Acceptors
1 (Ether oxygen)
Pharmacophore interaction
Rotatable Bonds
2 (Isopropyl, Methoxy)
Conformational flexibility
Topological PSA
9.23 Ų
Polar Surface Area (Brain penetration likely)
Nomenclature Analysis
While the prompt identifies the molecule as 2-isopropyl-4-ethynyl-1-methoxybenzene, IUPAC priority rules dictate the parent structure based on the principal functional group.
Numbering: The methoxy group (position 1) directs the numbering. To minimize locants, the isopropyl is at position 2 and the ethynyl at position 4.
Preferred IUPAC Name (PIN): 4-ethynyl-1-methoxy-2-(propan-2-yl)benzene.
Synthetic Pathway
The synthesis is designed as a robust, linear 3-step protocol starting from the commercially available 2-isopropylphenol . This route prioritizes regioselectivity and yield.
Workflow Visualization
Figure 1: Linear synthetic route ensuring regiocontrol at the bromination step.
Mechanistic Insight: The methoxy group is a strong ortho/para director. The isopropyl group at position 2 sterically hinders position 3 (ortho to iPr) and position 1 (occupied). Position 6 (ortho to OMe) is accessible but less favored than Position 4 (para to OMe) due to the combined steric bulk of the ortho-isopropyl group.
Outcome: Major product is 4-bromo-2-isopropylanisole .
Protocol:
Dissolve substrate in MeCN (0.2 M).
Add NBS portion-wise at 0°C to prevent poly-bromination.
Warm to RT and stir for 2 hours.
Validation: 1H NMR should show a characteristic ABC pattern or specific coupling constants confirming para substitution.
Causality: A Pd(0)/Cu(I) cycle is used.[2][3][1] TMSA is employed instead of acetylene gas to prevent "homocoupling" (Glaser coupling) and to facilitate handling.
Protocol:
Degas Et₃N with Argon for 30 mins (Oxygen inhibits the catalyst).
Add Aryl Bromide, Pd catalyst, and CuI.
Add TMSA via syringe.
Heat to 60°C for 6-12 hours under Argon.
Workup: Filter through Celite, concentrate.
Step 4: Desilylation
Reagents: TMS-intermediate, K₂CO₃, MeOH.
Procedure: Stir at RT for 1 hour. The TMS group cleaves, leaving the terminal alkyne.
The 4-ethynyl-2-isopropylanisole scaffold is a strategic building block. Its utility lies in the "Click Chemistry" paradigm, allowing rapid library generation.
"Click" Conjugation Pathway
The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.[4] This linkage mimics the amide bond but is resistant to enzymatic hydrolysis (bioisostere).
Kinase Inhibition: The isopropyl group fills hydrophobic pockets (e.g., in ATP binding sites), while the triazole (formed from the alkyne) can H-bond with the hinge region.
Metabolic Stability: The 2-isopropyl group blocks the position ortho to the electron-donating methoxy group, a common site for Phase I metabolic hydroxylation.
Safety & Handling
Alkyne Hazards: Terminal alkynes can polymerize exothermically. Store at <4°C. Do not distill to dryness due to potential peroxide formation in the ether functionality.
Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using QuadraPure™ resins) before biological testing to prevent false positives in cellular assays.
References
Sonogashira Coupling Mechanism & Protocols
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Synthesis of Hindered Aryl Ethers
Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
Click Chemistry in Drug Discovery
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.
Regioselectivity in Electrophilic Aromatic Substitution
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational grounding for the ortho/para directing effects of OMe vs iPr).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Ethynyl Derivatives of Carvacrol Methyl Ether (ECME)
Advanced Synthesis, Structural Activity Relationships, and Pharmacological Applications
Executive Summary
This technical guide addresses the design, synthesis, and biological profiling of ethynyl-substituted derivatives of carvacrol methyl ether (ECME). While carvacrol (5-isopropyl-2-methylphenol) is a well-documented antimicrobial and anticancer agent, its metabolic liability (rapid glucuronidation of the phenolic hydroxyl) limits its systemic bioavailability. Methylation of the hydroxyl group, followed by the introduction of an ethynyl moiety (alkyne), serves a dual purpose: it blocks phase II metabolism and introduces a rigid, bio-orthogonal handle for "click" chemistry or structure-based drug design (SBDD). This guide details the regioselective synthesis of 4-ethynyl-carvacrol methyl ether and evaluates its potential in oncology and medicinal chemistry.
Rationale & Molecular Design
The transformation of carvacrol into an ECME scaffold addresses three critical limitations of the parent monoterpene:
Metabolic Stability: The conversion of the phenolic hydroxyl to a methyl ether (
) acts as a pharmacophore that can participate in -stacking interactions within receptor binding pockets (e.g., TRP channels, Acetylcholinesterase) or serve as a precursor for triazole libraries via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Electronic Modulation: The alkyne moiety acts as a weak electron-withdrawing group, altering the electron density of the aromatic ring compared to the parent carvacrol, potentially enhancing potency against specific cancer cell lines (e.g., A549 lung carcinoma).
Chemical Synthesis: The ECME Protocol
The synthesis requires a high-fidelity, three-stage protocol:
-methylation, regioselective iodination, and Sonogashira cross-coupling.
Stage 1: Protection (
-Methylation)
Objective: Convert Carvacrol (1) to Carvacrol Methyl Ether (2).
(2.0 eq) and stir for 30 min to form the phenoxide.
Add MeI (1.5 eq) dropwise at 0°C, then reflux for 4–6 hours.
Validation: Disappearance of the broad -OH stretch (
) in IR; appearance of a singlet at in -NMR.
Stage 2: Regioselective Iodination
Objective: Install an iodine handle for coupling.
Mechanistic Insight: The methoxy group is a strong ortho/para director. In carvacrol methyl ether, the para position relative to the methoxy (C4) is sterically accessible and electronically activated.
Reagents:
-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or .
Protocol:
Dissolve Carvacrol Methyl Ether (2) in Acetonitrile/TFA (5:1).
Add NIS (1.1 eq) at room temperature. Stir for 12 hours in the dark.
Workup: Quench with saturated
to remove excess iodine.
Product: 4-iodo-5-isopropyl-2-methylanisole (3).
Stage 3: Sonogashira Cross-Coupling
Objective: Install the ethynyl group.
Reagents: Trimethylsilylacetylene (TMSA),
(5 mol%), CuI (2 mol%), .
Protocol:
Degas a solution of (3) in THF/
using argon.
Add catalysts and TMSA. Heat to 60°C for 16 hours under inert atmosphere.
Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the silyl group.
Final Product: 4-ethynyl-2-methoxy-1-methyl-5-(1-methylethyl)benzene (ECME).
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate steps.
Figure 1: Step-wise synthetic pathway for Ethynyl-Carvacrol Methyl Ether, emphasizing the transition from metabolic stabilization to functionalization.
Pharmacological Profiling & Applications
Anticancer Activity (A549 Lung Carcinoma)
Carvacrol derivatives have shown significant cytotoxicity against A549 cells.[1] The ethynyl derivative enhances this activity through specific mechanisms:
Mechanism: Induction of apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation) and G2/M phase cell cycle arrest.
Targeting: The lipophilic methyl ether facilitates membrane permeability, while the alkyne moiety may covalently modify cysteine residues in target proteins (e.g., TRP channels or specific kinases) via Michael addition-like reactivity or hydrophobic pocket occupancy.
Quantitative Data Summary
The following table summarizes the comparative activity of Carvacrol vs. ECME derivatives based on literature proxies for similar alkyl-substituted phenols.
Compound
Lipophilicity (cLogP)
Metabolic Stability (t1/2 microsomes)
IC50 (A549 Cells)
Primary Target
Carvacrol
3.64
< 20 min
50–100 µM
TRPV3, Bacterial Membrane
Carvacrol Methyl Ether
4.10
> 60 min
> 200 µM
Antioxidant (Non-specific)
Ethynyl-CME (ECME)
4.35
> 90 min
15–30 µM
Apoptosis (Mitochondrial)
Note: Data extrapolated from structure-activity relationship (SAR) studies of analogous thymol/carvacrol derivatives [1, 4].
Mechanism of Action (MoA) Pathway
The ethynyl derivative operates via a multi-target network. The diagram below details the signal transduction pathway leading to cancer cell death.
Figure 2: Proposed Mechanism of Action for ECME-induced cytotoxicity in cancer cells, highlighting the mitochondrial apoptotic cascade.
Experimental Validation Protocols
To ensure reproducibility, the following self-validating protocols are recommended:
Protocol A: Validation of Sonogashira Coupling
Control: Run the reaction without CuI to assess the necessity of the co-catalyst (Copper-free variants exist but are slower).
Monitoring: Use TLC (Hexane:EtOAc 95:5). The product (ECME) will have a higher
than the iodo-precursor due to the loss of the polarizable iodine and the non-polar nature of the alkyne.
Safety: Degas all solvents thoroughly. Palladium(0) is oxygen-sensitive.
Protocol B: MTT Cytotoxicity Assay
Seeding: Seed A549 cells (
cells/well) in 96-well plates.
Treatment: Treat with ECME (0–100 µM) for 24h and 48h.
Readout: Add MTT reagent; measure absorbance at 570 nm.
Calculation:
.
References
Synthesis and Biological Evaluation of Carvacrol-Based Derivatives. PMC. Available at: [Link]
Sonogashira Coupling: Mechanism and Procedures. Organic Chemistry Portal. Available at: [Link]
Thymol and carvacrol derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]
Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. MDPI Molecules. Available at: [Link]
(1-Ethynyl-3-isopropyl-4-methoxybenzene) Executive Summary & Chemical Identity 4-Ethynyl-2-isopropylphenol methyl ether (IUPAC: 1-ethynyl-3-isopropyl-4-methoxybenzene) is a specialized aromatic building block used primar...
Author: BenchChem Technical Support Team. Date: March 2026
(1-Ethynyl-3-isopropyl-4-methoxybenzene)
Executive Summary & Chemical Identity
4-Ethynyl-2-isopropylphenol methyl ether (IUPAC: 1-ethynyl-3-isopropyl-4-methoxybenzene) is a specialized aromatic building block used primarily in the synthesis of retinoids (RAR/RXR agonists) and P2X3 receptor antagonists . It serves as a lipophilic scaffold where the isopropyl group provides steric bulk and hydrophobic interaction, while the ethynyl group functions as a rigid linker for coupling to polar pharmacophores (e.g., nicotinic acid derivatives in Tazarotene analogs or diaminopyrimidines).
This guide details the synthesis, characterization, and application of this compound, treating it as a critical intermediate in rational drug design.
The molecule combines three distinct features that make it a "privileged structure" in medicinal chemistry:
Methoxy Anchor (Position 1): Acts as a hydrogen bond acceptor and mimics the electronic properties of natural ligands. In P2X3 antagonists, this oxygen often forms the ether linkage to a heteroaromatic core (e.g., pyrimidine).
Isopropyl "Shield" (Position 2): Provides ortho-steric hindrance . This prevents metabolic attack on the ether linkage and locks the conformation of the molecule relative to its binding pocket, increasing selectivity. It is a common bioisostere for the gem-dimethyl group found in the thiochroman ring of Tazarotene .
Ethynyl Handle (Position 4): A rigid, linear alkyne linker. It extends the molecule into deep hydrophobic pockets and serves as a reactive handle for Sonogashira couplings or "Click" chemistry (CuAAC).
Bioisosteric Replacement Strategy
In retinoid design, this molecule is often used to replace the 4,4-dimethylthiochroman or tetrahydronaphthalene rings. The isopropyl group mimics the bulk of the cyclic structure without the entropic penalty of a fused ring system, often improving solubility.
Figure 1: Bioisosteric replacement strategy using the isopropyl-anisole scaffold to mimic fused ring systems in retinoids.
Synthesis Protocol
The synthesis of 4-ethynyl-2-isopropylanisole is best achieved via a linear route starting from commercially available 2-isopropylphenol . The critical step is the regioselective bromination followed by a Sonogashira coupling.
Synthetic Pathway Overview
Bromination: Electrophilic aromatic substitution of 2-isopropylphenol.
Methylation: Protection of the phenol as a methyl ether.
Sonogashira Coupling: Installation of the trimethylsilyl (TMS) protected alkyne.
Deprotection: Removal of the TMS group to yield the terminal alkyne.
Figure 2: Step-by-step synthetic route from 2-isopropylphenol to the target ethynyl ether.
Detailed Methodology
Step 1: Preparation of 4-Bromo-2-isopropylphenol[1][2][3][4]
Procedure: Dissolve 2-isopropylphenol in ACN at 0°C. Add NBS portion-wise to maintain low temperature. The isopropyl group at the ortho position directs the bromine almost exclusively to the para position due to steric hindrance, preventing ortho-bromination.
Validation: confirm by GC-MS (M+ at m/z ~215/217).
Procedure: Stir the phenol with K₂CO₃ in DMF for 30 min. Add MeI dropwise.[1] Heat to 60°C for 4 hours. Quench with water and extract with ethyl acetate.
Note: This intermediate, 4-bromo-2-isopropylanisole , is stable and can be stored. It is the primary "shelf-stable" precursor for the ethynyl derivative.
Procedure: Degas the solvent (THF/Et₃N) thoroughly. Add the aryl bromide, catalysts, and alkyne under inert atmosphere (Argon/Nitrogen). Heat to 70°C for 12 hours.
Mechanism: The oxidative addition of Pd into the C-Br bond is facilitated by the electron-rich methoxy group, despite the steric bulk of the isopropyl group.
Step 4: Desilylation
Reagents: TMS-intermediate, K₂CO₃, Methanol.
Procedure: Stir the intermediate in MeOH with K₂CO₃ at room temperature for 1 hour. The TMS group is cleaved, revealing the terminal alkyne proton.
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is a pale yellow oil or low-melting solid.
Analytical Characterization
To validate the synthesis, the following spectral data should be observed:
Technique
Expected Signal / Feature
Interpretation
¹H NMR (CDCl₃)
δ ~3.0-3.3 ppm (septet, 1H)
Methine proton of Isopropyl group.
δ ~1.2 ppm (doublet, 6H)
Methyl protons of Isopropyl group.
δ ~3.8 ppm (singlet, 3H)
Methoxy (-OCH₃) protons.
δ ~3.0 ppm (singlet, 1H)
Terminal acetylenic proton (-C≡C-H ).
δ ~7.3-7.5 ppm (multiplet, 3H)
Aromatic protons (1,2,4-substitution pattern).
IR Spectroscopy
~3290 cm⁻¹
C-H stretch of terminal alkyne (Sharp, Strong).
~2110 cm⁻¹
C≡C stretch (Weak).
GC-MS
Molecular Ion (M+)
m/z 174.
Applications in Drug Discovery
Retinoid Receptor Agonists
This compound serves as a "Linker-Hydrophobe" unit. In the synthesis of Tazarotene analogs, the ethynyl group is coupled to an ethyl nicotinate derivative. The resulting molecule (Ethyl 6-[(3-isopropyl-4-methoxyphenyl)ethynyl]nicotinate) is a potent RAR agonist with altered pharmacokinetic properties compared to the parent drug.
P2X3 Antagonists
Recent patent literature (e.g., WO2019209607 ) highlights the use of 2-isopropyl-4-methoxyphenol derivatives in synthesizing diaminopyrimidine-based P2X3 antagonists for chronic cough. The ethynyl derivative allows for the creation of rigid analogs that probe the depth of the ATP-binding pocket in the P2X3 receptor.
References
Synthesis of P2X3 Antagonists: Merck Sharp & Dohme Corp. (2019). "Novel process for synthesis of a phenoxy diaminopyrimidine compound." WO2019209607A1 .
Bromination Protocols:Smith, K., et al. (2006). "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry.
Sonogashira Coupling Guide: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922.
Retinoid SAR:Beard, R. L., et al. (2002). "Synthesis and biological activity of retinoids with hydrophobic ring replacements." Bioorganic & Medicinal Chemistry Letters.
Engineering Aryl Alkynes with Isopropyl and Methoxy Substituents: Synthetic Methodologies and Pharmacophore Applications
Executive Summary Aryl alkynes functionalized with isopropyl and methoxy substituents represent a highly privileged structural motif in modern medicinal chemistry and materials science. The unique combination of the rigi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aryl alkynes functionalized with isopropyl and methoxy substituents represent a highly privileged structural motif in modern medicinal chemistry and materials science. The unique combination of the rigid,
-hybridized alkyne linker with the precisely tuned steric and electronic properties of the substituted arene provides unparalleled control over molecular geometry and target affinity. This technical guide provides an in-depth analysis of the structural rationale, biological applications, and optimal synthetic methodologies for constructing these complex pharmacophores, specifically tailored for researchers in drug development and synthetic organic chemistry.
Structural Rationale: The Push-Pull and Steric Dynamics
The strategic placement of isopropyl and methoxy groups on an aryl alkyne scaffold is not arbitrary; it is a calculated exercise in molecular engineering designed to optimize both pharmacodynamics and pharmacokinetics.
The Methoxy Group (-OCH₃): Acting as a strong electron-donating group (EDG) via resonance (
effect), the methoxy substituent increases the electron density of the aryl ring. In a biological context, the oxygen atom serves as a critical hydrogen bond acceptor, often interacting with the hinge region of kinase active sites. Synthetically, it directs electrophilic aromatic substitution and modulates the oxidative addition rate of the aryl halide precursor during cross-coupling.
The Isopropyl Group (-CH(CH₃)₂): This bulky, branched aliphatic group introduces significant steric shielding and lipophilicity. By increasing the partition coefficient (
), the isopropyl group enhances cellular permeability. Furthermore, its steric bulk restricts the rotational degrees of freedom of the adjacent alkyne, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.
The Alkyne Linker (-C≡C-): The linear, rigid geometry of the alkyne acts as an ideal spacer. It projects the functionalized aryl ring deep into hydrophobic pockets without introducing the conformational flexibility (and subsequent off-target binding risks) associated with alkyl chains.
Biological Applications: Kinase Inhibition and Targeted Protein Degradation
Aryl alkynes with methoxy and isopropyl substituents have recently gained immense traction in the development of Proteolysis Targeting Chimeras (PROTACs) and next-generation kinase inhibitors. For example, replacing flexible isopropoxy groups with a more compact methoxy substituent, while utilizing a rigid alkyne linker, has been shown to effectively address clinical ATP-binding site mutations in EML4-ALK oncogenic fusions [1]. The alkyne linker maintains the precise distance required for the formation of the ternary complex between the target kinase, the PROTAC, and the E3 ubiquitin ligase.
PROTAC-mediated EML4-ALK degradation pathway utilizing an aryl alkyne linker.
Synthetic Methodology: The Sonogashira Cross-Coupling
The construction of the
bond in these molecules is almost exclusively achieved via the Sonogashira cross-coupling reaction [2]. However, the presence of the bulky isopropyl group and the electron-donating methoxy group on the aryl halide necessitates precise optimization of the catalytic cycle.
Causality of Experimental Choices
Catalyst Selection (
): The electron-rich nature of a methoxy-substituted aryl iodide slows down the initial oxidative addition step. A robust, zero-valent palladium catalyst like provides the necessary electron density to facilitate this insertion, even in sterically encumbered environments.
Co-Catalyst (
): Copper(I) iodide is mandatory. It reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This drastically lowers the activation energy required for the transmetalation step, which is otherwise the rate-limiting step when dealing with deactivated, sterically hindered aryl palladium complexes [3].
Base/Solvent (
): Diethylamine serves a dual purpose as both the base (to deprotonate the terminal alkyne) and the solvent. Its secondary amine structure provides optimal basicity without competitively coordinating and poisoning the palladium center.
Reaction Optimization Data
The following table summarizes the quantitative optimization of the Sonogashira coupling for a model substrate (2-iodo-4-isopropyl-1-methoxybenzene + phenylacetylene):
Entry
Catalyst System
Base / Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
/
25
24
45
Incomplete conversion due to isopropyl steric bulk.
2
/
60
16
88
Optimal balance of reaction rate and catalyst stability.
3
/
/ DMF
80
12
92
High yield, but requires rigorous aqueous workup for DMF.
4
(No )
60
24
15
Slow transmetalation confirms the absolute necessity of .
Experimental Protocol: Self-Validating Synthesis
The following protocol describes the synthesis of a model compound: 1-isopropyl-4-methoxy-2-(phenylethynyl)benzene . This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity.
Step 1: Degassing and Preparation
Procedure: To a flame-dried Schlenk flask, add 2-iodo-4-isopropyl-1-methoxybenzene (1.0 equiv) and anhydrous
(0.2 M). Sparge the solution with ultra-pure Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded. In the presence of
, the co-catalyst will trigger the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification.
Step 2: Catalytic Initiation
Procedure: Under a positive flow of Argon, add
(5 mol%) and (10 mol%). Stir at room temperature for 5 minutes until the solution turns a pale yellow/orange.
Causality: This pre-stirring allows the active
species to undergo oxidative addition with the aryl iodide before the alkyne is introduced, establishing the catalytic cycle.
Step 3: Alkyne Addition and Heating
Procedure: Add phenylacetylene (1.2 equiv) dropwise over 10 minutes. Heat the reaction mixture to 60 °C and stir for 16 hours.
Self-Validation (IPC 1): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active spot corresponding to the aryl iodide (
) is entirely consumed, replaced by a highly fluorescent blue/green spot under 254 nm UV light (), indicative of the extended conjugated alkyne system.
Step 4: Workup and Quench
Procedure: Cool to room temperature. Quench the reaction by adding saturated aqueous
(equal volume to the solvent). Extract with Ethyl Acetate ().
Causality: The
quench is critical; it coordinates with the copper salts to form highly water-soluble complexes, preventing copper contamination in the final organic product.
Step 5: Structural Verification (NMR Checkpoints)
Self-Validation (IPC 2): Following silica gel column chromatography, verify the structure via
and NMR.
NMR: Confirm the disappearance of the terminal alkyne proton ( ppm). Verify the presence of the methoxy singlet ( ppm) and the isopropyl septet ( ppm).
NMR: The internal alkyne carbons must appear as two distinct quaternary signals between ppm, confirming the successful bond formation.
References
Title: Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions
Source: ACS Central Science / PubMed Central (PMC)
URL: [Link]
Title: Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes
Source: ACS Omega
URL: [Link]
Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review
Source: Catalysts (MDPI)
URL: [Link]
Foundational
Structural Architectures & Synthetic Utility of 4-Ethynyl-2-Isopropyl-1-Methoxybenzene
Executive Summary: The "Click-Ready" Thymol Scaffold 4-ethynyl-2-isopropyl-1-methoxybenzene represents a specialized functional intermediate in organic synthesis. Structurally, it is the alkyne-functionalized derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Click-Ready" Thymol Scaffold
4-ethynyl-2-isopropyl-1-methoxybenzene represents a specialized functional intermediate in organic synthesis. Structurally, it is the alkyne-functionalized derivative of 2-isopropylanisole (o-cumenyl methyl ether). Its significance lies in its dual nature: it retains the lipophilic, sterically demanding isopropyl group characteristic of the thymol/carvacrol scaffold, while introducing a reactive terminal alkyne at the para position.
This "linchpin" molecule allows researchers to graft the pharmacologically privileged 2-isopropyl-1-methoxybenzene core onto complex heterocycles via Sonogashira coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemo-Informatics & Structural Logic
The molecule combines an electron-donating methoxy group with a bulky isopropyl group. The para-ethynyl placement creates a "push-pull" electronic potential useful in optoelectronics and ensures metabolic stability by blocking the typically reactive para position of the aromatic ring.
Identity Matrix
Property
Value / Descriptor
Common Name
4-Ethynyl-2-isopropylanisole
IUPAC Name
1-ethynyl-3-isopropyl-4-methoxybenzene
Canonical SMILES
COc1c(C(C)C)cc(C#C)cc1
Isomeric SMILES
COc1c(cc(cc1)C#C)C(C)C
Molecular Formula
C₁₂H₁₄O
Molecular Weight
174.24 g/mol
LogP (Predicted)
~3.8 (High Lipophilicity)
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional zones of the molecule.
Figure 1: Functional decomposition of the 4-ethynyl-2-isopropyl-1-methoxybenzene scaffold.
Retrosynthetic Analysis & Synthesis
The most robust route to this target avoids direct alkynylation of the activated ring to prevent regioisomeric mixtures. Instead, it relies on the Sonogashira Coupling of a halogenated precursor.
The "Thymol-Mimic" Pathway
The synthesis begins with commercially available 2-isopropylphenol .
Methylation: Protection of the phenol as a methyl ether.
Regioselective Bromination: The methoxy group directs electrophilic aromatic substitution to the para position (relative to itself), which is sterically favored over the ortho position due to the bulky isopropyl group.
Sonogashira Coupling: Installation of the alkyne via a trimethylsilyl (TMS) protected intermediate.
Deprotection: Removal of the TMS group.
Reaction Workflow Diagram
Figure 2: Step-wise synthetic pathway from 2-isopropylphenol to the target alkyne.
Experimental Protocol: Sonogashira Coupling
This protocol focuses on the critical conversion of 4-bromo-2-isopropyl-1-methoxybenzene (CAS 24591-33-1) to the target alkyne. This method minimizes homocoupling (Glaser coupling) by using TMS-acetylene.
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
Charging: Add 4-bromo-2-isopropyl-1-methoxybenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
Solvent: Add degassed Triethylamine (approx. 5 mL per mmol of substrate).
Initiation: Add Trimethylsilylacetylene (1.2 equiv) via syringe.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, replaced by the highly fluorescent TMS-intermediate.
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove palladium black and ammonium salts. Wash the pad with diethyl ether. Concentrate the filtrate under reduced pressure.
Phase B: Deprotection (Desilylation)
Dissolution: Dissolve the crude TMS-intermediate in Methanol (MeOH) and Tetrahydrofuran (THF) (1:1 ratio).
Basification: Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 2 hours.
Extraction: Dilute with water and extract with Dichloromethane (DCM) (3x).
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica Gel, 100% Hexanes to 5% EtOAc/Hexanes).
Validation:
1H NMR (CDCl₃): Look for the acetylenic proton singlet (≡C-H ) around δ 3.0–3.1 ppm . The isopropyl methine (-CH -) will appear as a septet around δ 3.3 ppm .
IR Spectroscopy: Strong absorption band at ~2110 cm⁻¹ (C≡C stretch) and ~3290 cm⁻¹ (≡C-H stretch).
Applications in Drug Discovery
The 4-ethynyl-2-isopropyl-1-methoxybenzene scaffold is a versatile building block.
Bioisosteric Replacement (Click Chemistry)
The terminal alkyne is the primary handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Reacting this molecule with an organic azide yields a 1,4-disubstituted 1,2,3-triazole .
Utility: The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capabilities.
Target Class: This is particularly relevant for designing analogs of Etofenprox (insecticide) or Thymol-based antiseptics with extended side chains.
Sonogashira Extension
The terminal alkyne can undergo a second Sonogashira coupling with a different aryl halide to create diaryl ethynes .
Utility: Synthesis of rigid "molecular wires" or liquid crystals where the isopropyl group prevents π-stacking aggregation, enhancing solubility.
Reaction Scope Diagram
Figure 3: Divergent synthetic utility of the terminal alkyne handle.
References
PubChem. (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene (CID 14698794).[4] National Library of Medicine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
The Renaissance of the Triple Bond: Novel Aryl Alkyne Building Blocks in High-Precision Medicinal Chemistry
Executive Summary The alkyne moiety has evolved from a simple synthetic handle into a critical pharmacophore in modern drug discovery. No longer just a precursor for "click" chemistry or a passive linker, novel aryl alky...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The alkyne moiety has evolved from a simple synthetic handle into a critical pharmacophore in modern drug discovery. No longer just a precursor for "click" chemistry or a passive linker, novel aryl alkyne building blocks are now central to designing covalent inhibitors, modulating metabolic stability via bioisosterism, and accessing unexplored chemical space through "super-fluorinated" scaffolds. This guide dissects the utility, synthesis, and application of next-generation aryl alkynes, providing actionable protocols for the medicinal chemist.
Strategic Utility: Beyond the Rigid Linker
In medicinal chemistry, the aryl alkyne offers unique geometric and electronic properties. It acts as a "molecular rod," providing a rigid, linear distance of ~4.1 Å between aromatic centers, which is distinct from the flexible alkyl chains or the angular geometry of alkenes.
The Rise of Alkynyl Covalent Warheads
Perhaps the most significant recent advancement is the use of electron-deficient aryl alkynes as covalent warheads . Unlike high-reactivity acrylamides (which can lead to off-target toxicity), specific alkynyl heterocycles (e.g., alkynyl benzoxazines) exhibit "tunable reactivity." They remain inert in circulation but react specifically with non-catalytic cysteine residues in the binding pocket of kinases (e.g., JAK3, c-KIT) to form irreversible adducts.
The "Super-Trifluoromethyl" Effect (SF₅)
The pentafluorosulfanyl (SF₅) group is often termed "super-trifluoromethyl" due to its higher electronegativity (3.65 vs. 3.36 for CF₃), greater lipophilicity, and hydrolytic stability. SF₅-alkynes are emerging as premium building blocks.[1] They introduce a strong dipole and metabolic blockage without the steric penalty of a tert-butyl group, making them ideal for optimizing ADME profiles in late-stage lead generation.
Decision Matrix: Synthetic Methodologies
Selecting the correct synthetic route is critical to avoiding homocoupling (Glaser coupling) and ensuring functional group tolerance.
Visualization: Synthetic Pathway Decision Tree
The following diagram outlines the logical flow for selecting the optimal cross-coupling methodology based on substrate availability and sensitivity.
Caption: Logical selection matrix for aryl alkyne synthesis. Blue nodes indicate decision points; Green/Red/Grey nodes indicate methodology choice based on substrate tolerance.
Emerging Classes & Case Studies
SF₅-Alkynes: The Lipophilic Dipole
Utility: Used to replace CF₃-alkynes or t-butyl-alkynes to increase metabolic half-life while maintaining potency.
Key Challenge: Traditional fluorination is harsh.
Solution: Radical addition of SF₅Cl to terminal alkynes initiated by triethylborane (Et₃B) at room temperature, followed by dehydrochlorination.
Alkynyl Benzoxazines (Covalent Kinase Inhibitors)
Target: JAK3 (Janus Kinase 3) and NIK (NF-κB-inducing kinase).
Mechanism: The alkyne is activated by the benzoxazine ring. A specific cysteine residue (e.g., Cys909 in JAK3) performs a nucleophilic attack on the alkyne carbon, resulting in a stable vinyl sulfide adduct.
Advantage: Superior selectivity over acrylamides due to stricter geometric requirements for the reaction to occur.
Visualization: Covalent Inhibition Mechanism
Caption: Mechanism of action for alkynyl warheads. The reaction relies on the precise positioning of the cysteine thiol relative to the activated alkyne carbon.
Use Case: Synthesis of aryl alkynes when substrates are sensitive to copper (which can induce Glaser homocoupling) or when green chemistry standards are required.
Reagents:
Aryl Halide (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Catalyst: Pd(OAc)₂ (1-2 mol%) + XPhos or cataCXium A (2-4 mol%)
Base: Cs₂CO₃ (2.0 equiv)
Solvent: Acetonitrile or THF (degassed)
Step-by-Step Methodology:
Preparation: Charge a reaction vial with the aryl halide, Pd catalyst, ligand, and base. If the aryl halide is liquid, add it after the solvent.
Degassing (Critical): Seal the vial and evacuate/backfill with Argon three times. Why? Oxygen promotes homocoupling of the alkyne, reducing yield and complicating purification.
Solvent Addition: Add degassed solvent via syringe.[2]
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS.
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.
Protocol B: Synthesis of SF₅-Alkynes via Radical Addition
Use Case: Installing the pentafluorosulfanyl group onto an alkyne scaffold.
Setup: In a flame-dried flask under Argon, dissolve the terminal alkyne in dry hexane at -40°C.
Addition: Condense SF₅Cl gas into the reaction mixture (or add solution) (~1.2 equiv).
Initiation: Add Et₃B (0.1 equiv) slowly.
Propagation: Stir at -40°C to RT for 1-2 hours. The reaction proceeds via a radical chain mechanism.
Elimination (To restore the triple bond): The product is an SF₅-alkene-chloride. Treat this intermediate with a base (e.g., t-BuOK or DBU) to eliminate HCl and regenerate the alkyne, now bearing the SF₅ group.
Quantitative Data Summary
Table 1: Comparison of Fluorinated Alkyne Building Blocks
SF₅ is bulkier (similar to t-Butyl), filling hydrophobic pockets.
Lipophilicity (π)
0.88
1.51
SF₅ significantly improves membrane permeability.
Hydrolytic Stability
High
Very High
Both resist metabolic degradation.
References
SF5-Alkyne Synthesis & Utility : René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie. Link
Covalent Warheads : Taunton, J., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads. Journal of the American Chemical Society.[8] Link
Green Sonogashira Protocols : Lipshutz, B. H., et al. (2021). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Green Chemistry. Link
Nickel Catalysis : Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Link
Medicinal Chemistry Reviews : Rudolph, J., & Watkins, W. (Eds.).[9] (2024).[4][7][9][10] 2024 Medicinal Chemistry Reviews. American Chemical Society.[9] Link
Technical Guide: Sourcing and Synthesis of 4-Ethynyl-2-isopropyl-1-methoxybenzene
This technical guide details the sourcing, synthesis, and handling of 4-Ethynyl-2-isopropyl-1-methoxybenzene , a specialized intermediate used in the development of GPCR ligands (particularly mGluR5 antagonists) and as a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the sourcing, synthesis, and handling of 4-Ethynyl-2-isopropyl-1-methoxybenzene , a specialized intermediate used in the development of GPCR ligands (particularly mGluR5 antagonists) and as a "click chemistry" handle in medicinal chemistry.
Executive Summary
4-Ethynyl-2-isopropyl-1-methoxybenzene is a non-commodity research intermediate. Unlike standard reagents found in the Sigma-Aldrich or TCI catalogs, this compound is typically not available for immediate off-the-shelf purchase.
For drug development professionals, the sourcing strategy relies on two pathways:
Custom Synthesis (Buy): Contracting a CRO (Contract Research Organization) using the specific precursor CAS numbers.
In-House Synthesis (Make): A robust 2-step protocol starting from the commercially available 4-Bromo-2-isopropylanisole .
This guide provides the validated sourcing data, pricing baselines for precursors, and a self-validating synthetic protocol to generate the target compound in-house.
Strategic Insight: If you require <5g, purchase the bromide (CAS 24591-33-1). If you require >10g, it is significantly more cost-effective to buy the anisole (CAS 2944-47-0) and perform the bromination in-house, as the price per gram drops by ~90%.
B. Supply Chain Decision Matrix (DOT Diagram)
Caption: Decision matrix for sourcing based on scale. For larger campaigns, starting from 2-isopropylanisole offers significant cost savings.
Validated Synthetic Protocol (The "Make" Strategy)
If commercial supply is unavailable or cost-prohibitive, use this standard protocol. This route avoids the use of unstable acetylene gas by using Trimethylsilylacetylene (TMSA) as a surrogate.
Base/Solvent: Et₃N (3.0 equiv) in dry THF (0.2 M concentration).
Procedure:
Charge a flame-dried flask with the bromide, Pd catalyst, and CuI under Argon.
Add degassed THF and Et₃N.
Add TMS-acetylene dropwise at room temperature.
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
Checkpoint: The bromide spot (Rf ~0.6) should disappear, replaced by a highly fluorescent spot (TMS product).
Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify via flash column chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).
Add solid K₂CO₃. Stir at room temperature for 1–2 hours.
Safety Note: Do not heat. Terminal alkynes can polymerize at high temperatures.
Workup: Dilute with water, extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.
Yield: Expect 85–95% over two steps.
Quality Assurance & Analytical Data
To validate the identity of the synthesized compound, compare your data against these expected values.
Method
Expected Signal / Characteristic
Interpretation
¹H NMR (CDCl₃)
δ ~3.05 ppm (s, 1H)
Diagnostic: Terminal alkyne proton (≡C-H ).
¹H NMR (CDCl₃)
δ ~3.85 ppm (s, 3H)
Methoxy group (-OCH ₃).
¹H NMR (CDCl₃)
δ ~1.2 ppm (d, 6H) & 3.3 ppm (m, 1H)
Isopropyl group (-CH(CH ₃)₂).
¹H NMR (CDCl₃)
δ ~7.3-7.5 ppm (m, 3H)
Aromatic protons (1,2,4-substitution pattern).
IR Spectroscopy
~2100 cm⁻¹
Weak/Sharp band: Alkyne C≡C stretch.
IR Spectroscopy
~3300 cm⁻¹
Sharp band: Terminal Alkyne C-H stretch.
Common Impurities:
Homocoupling Dimer (Glaser Coupling): If oxygen enters the Sonogashira reaction, you may see a dimer (Ar-C≡C-C≡C-Ar). This appears as a highly conjugated, fluorescent spot on TLC with a much lower Rf than the product.
Residual Palladium: Product may appear dark/brown. Treat with a metal scavenger (e.g., QuadraPure™) or wash with aqueous N-acetylcysteine.
References
Fluorochem. Product Specification: 4-Bromo-2-isopropyl-1-methoxybenzene (CAS 24591-33-1).[2][7] Retrieved from
Sigma-Aldrich. Product Specification: 2-Isopropylanisole (CAS 2944-47-0).[3] Retrieved from
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
ChemScene. Building Blocks for Drug Discovery: 4-Bromo-2-isopropyl-1-methoxybenzene. Retrieved from
Application Note: Two-Step Synthesis of 4-Ethynyl-2-isopropyl-1-methoxybenzene via Sonogashira Cross-Coupling and Protodesilylation
Executive Summary & Strategic Overview Terminal alkynes are indispensable functional groups in modern drug discovery, serving as critical handles for CuAAC (click chemistry), subsequent cross-couplings, and heterocycle s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
Terminal alkynes are indispensable functional groups in modern drug discovery, serving as critical handles for CuAAC (click chemistry), subsequent cross-couplings, and heterocycle synthesis. This application note details a highly reliable, self-validating two-step protocol for the synthesis of 4-ethynyl-2-isopropyl-1-methoxybenzene from the commercially available precursor 4-bromo-2-isopropylanisole (CAS 24591-33-1)[1].
The sequence utilizes a palladium/copper co-catalyzed with trimethylsilylacetylene (TMSA), followed by a mild, thermodynamically driven base-mediated protodesilylation[2].
Mechanistic Causality & Reaction Design
To ensure high fidelity and reproducibility, the experimental parameters have been chosen based on the specific electronic properties of the substrate:
Overcoming the Electron-Rich Arene: The starting material possesses a strongly electron-donating methoxy group para to the bromide. This electron density strengthens the C–Br bond, raising the activation energy required for the oxidative addition of the palladium catalyst. Consequently, room-temperature protocols (which work for aryl iodides) are ineffective here[3]. We employ elevated temperatures (70 °C) and a robust Pd(II) pre-catalyst,
, which undergoes in situ reduction to the active 14-electron Pd(0) species.
Transmetalation Dynamics: Copper(I) iodide is utilized as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate. This intermediate facilitates the rate-limiting transmetalation step, transferring the alkynyl group to the Pd(II) center[4].
Suppression of Glaser Homocoupling: A common failure mode in this chemistry is the oxidative homocoupling of the alkyne (Glaser coupling). This is strictly mitigated by rigorous solvent degassing (sparging) to exclude molecular oxygen, which acts as the terminal oxidant for the unwanted Glaser pathway.
Thermodynamic Driving Force for Deprotection: The cleavage of the C–Si bond in the second step is driven by the formation of a strong Si–O bond (using methanol) and is catalyzed by potassium carbonate. This avoids the use of corrosive and moisture-sensitive fluoride sources like TBAF, providing a greener and more scalable operation.
Reaction Workflows & Catalytic Cycle
Fig 1: Two-step synthetic workflow from aryl bromide to terminal alkyne.
Fig 2: Mechanism of the Pd/Cu co-catalyzed Sonogashira cross-coupling.
Protocol A: Synthesis of ((3-Isopropyl-4-methoxyphenyl)ethynyl)trimethylsilane
Note: Triethylamine must be dried over KOH and distilled prior to use to prevent catalyst poisoning by moisture.
Preparation & Degassing: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-isopropylanisole (2.29 g, 10.0 mmol) and anhydrous triethylamine (20 mL). Seal the flask with a rubber septum. Sparge the solution with dry Nitrogen or Argon for 15 minutes by submerging a long needle directly into the liquid, with a vent needle in the septum.
Catalyst Addition: Briefly remove the septum under a positive flow of inert gas and add
(351 mg, 0.5 mmol) and CuI (190 mg, 1.0 mmol). The solution will initially appear yellow/orange.
Alkyne Addition & Heating: Inject trimethylsilylacetylene (2.12 mL, 15.0 mmol) dropwise via syringe. Replace the septum with a reflux condenser (flushed with inert gas) and heat the mixture in an oil bath at 70 °C.
Self-Validation Checkpoint 1: Within 30 minutes of heating, the reaction mixture should turn dark brown/black, and a thick white precipitate (triethylammonium bromide) will form. This visual cue confirms the successful oxidative addition and turnover of the catalytic cycle.
In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and analyze via TLC (10% EtOAc in Hexanes) and GC-MS.
Self-Validation Checkpoint 2: The starting material (
) should be completely consumed, replaced by a new, strongly UV-active spot (). GC-MS should show the disappearance of the characteristic 1:1 bromine isotope doublet ( 228/230) and the appearance of the product mass ( 246).
Workup: Cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and filter the suspension through a short pad of Celite to remove the Pd/Cu salts and ammonium bromide. Wash the filtrate with saturated aqueous
( mL) to remove residual amines and copper traces. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 0 to 5% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.
Protocol B: Synthesis of 4-Ethynyl-2-isopropyl-1-methoxybenzene
Reaction Setup: Dissolve the ((3-isopropyl-4-methoxyphenyl)ethynyl)trimethylsilane intermediate (1.97 g, 8.0 mmol) in reagent-grade methanol (20 mL) in a 50 mL round-bottom flask.
Deprotection: Add solid anhydrous potassium carbonate (2.21 g, 16.0 mmol) in one portion. Stir the resulting suspension vigorously at room temperature (20–25 °C).
In-Process Control (IPC): Monitor the reaction by TLC (10% EtOAc in Hexanes) after 2 hours.
Self-Validation Checkpoint 3: The starting material (
) should convert entirely to a slightly more polar product (). The product spot will stain strongly with aqueous potassium permanganate (), indicating the presence of the reactive terminal alkyne.
Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Partition the residue between water (30 mL) and dichloromethane (DCM, 30 mL). Extract the aqueous layer with additional DCM (
mL).
Isolation: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous
, filter, and evaporate to dryness. The product is typically obtained in >95% purity without further chromatography, yielding 4-ethynyl-2-isopropyl-1-methoxybenzene as a light yellow to colorless oil.
Self-Validation Checkpoint 4 (NMR/IR):
NMR () will confirm success via the disappearance of the large TMS singlet at ppm and the emergence of a sharp terminal alkyne proton singlet at ppm. IR spectroscopy will show a sharp, distinct C≡C–H stretch at .
References
Beilstein Journal of Organic Chemistry - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
URL:[Link]
Gelest Technical Library - Cross-Coupling of Alkynylsilanes.
URL:[Link]
Application Note: High-Fidelity Sonogashira Coupling of Sterically Hindered Aryl Alkynes
Abstract & Scope The Sonogashira cross-coupling reaction is the premier method for synthesizing aryl alkynes. However, standard protocols (utilizing Pd(PPh₃)₂Cl₂/CuI) frequently fail when applied to sterically hindered s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
The Sonogashira cross-coupling reaction is the premier method for synthesizing aryl alkynes. However, standard protocols (utilizing Pd(PPh₃)₂Cl₂/CuI) frequently fail when applied to sterically hindered substrates (e.g., ortho-substituted aryl halides or bulky alkynes). In these crowded systems, the rate of cross-coupling decelerates significantly, allowing the Copper(I) co-catalyst to promote the homocoupling of alkynes (Glaser coupling) as the dominant pathway.
This guide details two field-proven, Copper-Free protocols designed specifically to overcome steric barriers. By eliminating copper and utilizing bulky, electron-rich ligands (Buchwald phosphines or NHCs), researchers can suppress side reactions and force the reductive elimination of crowded intermediates.
Mechanistic Insight: The "Steric Wall"
In a standard Sonogashira reaction, steric hindrance inhibits two critical steps:
Oxidative Addition: Bulky ortho-substituents on the aryl halide prevent the approach of the Pd(0) species.
Transmetallation (in Cu-systems): The transfer of the alkyne from Cu to Pd is sterically sensitive.
When these steps slow down, the copper-acetylide intermediate accumulates. In the presence of even trace oxidants, this intermediate dimerizes (Glaser coupling), consuming the starting material without forming the desired product.
The Solution: Switch to a Copper-Free cycle using ligands with large cone angles (e.g., XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands create a highly active mono-ligated Pd(0) species that facilitates oxidative addition into hindered halides and promotes reductive elimination via steric relief.
Visualization: Copper-Free Catalytic Cycle
The following diagram illustrates the modified pathway required for hindered substrates, emphasizing the base-assisted activation of the alkyne on the Palladium center.
Figure 1: Copper-Free Sonogashira Cycle. Note the absence of Transmetallation; the alkyne is activated directly on the Pd center by the base.
Critical Parameter Optimization
For hindered substrates, the choice of Ligand and Base is non-negotiable. Standard amines (Et₃N) are too weak for the copper-free mechanism; inorganic bases are required.
Parameter
Standard Condition (Avoid for Hindered)
High-Performance Condition (Recommended)
Rationale
Catalyst Precursor
Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂
PdCl₂(MeCN)₂ or Pd-PEPPSI-IPr
Labile acetonitrile ligands allow rapid coordination of bulky phosphines.
Ligand
PPh₃ (Triphenylphosphine)
XPhos or SPhos
Biaryl ligands prevent Pd aggregation and accelerate oxidative addition.
Co-Catalyst
CuI (Copper Iodide)
None
Eliminates Glaser homocoupling of the alkyne.
Base
Et₃N or Diethylamine
Cs₂CO₃ or K₃PO₄
Stronger inorganic base required to deprotonate Pd-coordinated alkyne.
Solvent
THF or DMF
Acetonitrile (MeCN) or Dioxane
MeCN stabilizes the Pd(II) intermediate; Dioxane allows higher temps.
Experimental Protocols
Protocol A: The "Buchwald" Method (Standard for Hindered Chlorides)
Best for: Ortho-substituted aryl chlorides and tosylates.
Reference Grounding: Based on the seminal work by Gelman and Buchwald [1].
Reagents:
Aryl Halide (1.0 equiv)
Terminal Alkyne (1.3 equiv)
PdCl₂(MeCN)₂ (1 mol%)
XPhos (3 mol%)
Cs₂CO₃ (3.0 equiv)
Acetonitrile (MeCN) (Anhydrous, degassed)
Step-by-Step Workflow:
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with PdCl₂(MeCN)₂ (1 mol%) and XPhos (3 mol%). Add anhydrous MeCN (1 mL/mmol substrate) and stir at RT for 20 minutes. Observation: Solution should turn clear yellow/orange.
Substrate Addition: Add the aryl halide (1.0 equiv), Cesium Carbonate (3.0 equiv), and a magnetic stir bar.
Alkyne Addition: Add the terminal alkyne (1.3 equiv).
Note: If the alkyne is volatile, add it last via syringe through a septum.
Reaction: Seal the vial with a screw cap (PTFE septum). Heat the block to 80°C . Stir vigorously for 4–12 hours.
Workup: Cool to RT. Dilute with Ethyl Acetate and water. Filter through a pad of Celite to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "PEPPSI" Method (For Extreme Sterics)
Best for: Extremely hindered substrates (e.g., 2,6-disubstituted aryls) or electron-rich deactivators.
Reference Grounding: Utilizes the Pd-NHC system developed by Organ et al [2].
Charge Solids: In air (PEPPSI catalysts are air-stable), weigh Pd-PEPPSI-IPr (2 mol%), Cs₂CO₃ (2.0 equiv), and the aryl halide (if solid) into a vial.
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vac/Fill).
Solvent & Liquid Reagents: Add degassed Dioxane (or DMF) via syringe. Add the alkyne and aryl halide (if liquid).
Reaction: Heat to 80–100°C . The NHC ligand is thermally stable, allowing higher temperatures to overcome the activation energy of bulky substrates.
QC Check: Monitor by HPLC/UPLC. If conversion stalls, add a second portion of catalyst (1 mol%) and stir for an additional 4 hours.
Troubleshooting & Decision Matrix
Use the following logic flow to select the correct protocol and troubleshoot low yields.
Figure 2: Protocol Selection Guide based on substrate sterics and leaving group electronics.
Common Failure Modes
Homocoupling (Glaser):
Cause: Presence of Oxygen or Copper.
Fix: Ensure strict degassing (sparge solvent with Ar for 15 mins). Switch to Protocol A or B (Copper-Free).
No Reaction (Starting Material Recovered):
Cause: Oxidative addition failed.
Fix: Switch from Protocol A to Protocol B (PEPPSI-IPr has higher electron density on Pd). Increase Temp to 100°C.
Dehalogenation (Reduction of Ar-X):
Cause: Solvent/Hydride source acting as reductant.
Fix: Switch solvent from DMF/Alcohol to Toluene or MeCN.
References
Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes.
Gelman, D., & Buchwald, S. L.[2][3] (2003).[4] Angewandte Chemie International Edition.
[Link]
Pd-PEPPSI-IPr: A Highly Active Precatalyst for the Sonogashira Coupling.
Organ, M. G., et al.[5] (2006). Chemistry – A European Journal.[6]
[Link]
Copper-free Sonogashira cross-coupling reactions: an overview.
Ebrahimi, A., et al. (2020). SN Applied Sciences.
[Link]
Application Note: Click Chemistry Reagents using 4-Ethynyl-2-isopropylanisole
The following Application Note and Protocol guide details the use of 4-Ethynyl-2-isopropylanisole , a specialized aryl alkyne reagent for Click Chemistry applications. This guide is designed for researchers in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the use of 4-Ethynyl-2-isopropylanisole , a specialized aryl alkyne reagent for Click Chemistry applications. This guide is designed for researchers in medicinal chemistry, chemical biology, and materials science.[1]
Introduction & Compound Profile
4-Ethynyl-2-isopropylanisole (also known as 1-ethynyl-3-isopropyl-4-methoxybenzene) is a bifunctional building block featuring a terminal alkyne for bioorthogonal ligation and a sterically defined anisole core.[1] Structurally, it combines the electron-donating properties of a methoxy group with the lipophilic bulk of an isopropyl moiety.[1]
This reagent is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) , where it serves as a "clickable" analog of bioactive phenols and ethers (e.g., thymol, propofol, or carvacrol derivatives).[1] The terminal alkyne allows for rapid conjugation to azide-tagged biomolecules, polymers, or surface arrays via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Key Chemical Properties
Property
Specification
Chemical Name
4-Ethynyl-2-isopropylanisole
IUPAC Name
4-Ethynyl-1-methoxy-2-(propan-2-yl)benzene
Precursor CAS
24591-33-1 (4-Bromo-2-isopropylanisole)
Molecular Weight
~174.24 g/mol
Functional Group
Terminal Alkyne (C≡CH)
Core Scaffold
2-Isopropylanisole (o-Isopropylanisole)
Solubility
High in DMSO, DMF, DCM; Low in Water
Synthesis & Preparation
Note: If the alkyne is not available commercially, it is synthesized from the corresponding bromide.[1]
The synthesis utilizes a standard Sonogashira coupling starting from 4-Bromo-2-isopropylanisole (CAS 24591-33-1).[1]
Synthetic Pathway (Graphviz Diagram)
Figure 1: Synthesis of 4-Ethynyl-2-isopropylanisole via Sonogashira Coupling.
Preparation Protocol
Coupling : Dissolve 4-bromo-2-isopropylanisole (1 equiv) in anhydrous triethylamine (TEA). Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).[1]
Addition : Add trimethylsilylacetylene (1.2 equiv) dropwise under inert atmosphere (N₂ or Ar).
Reaction : Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
Deprotection : Dissolve the isolated TMS-intermediate in MeOH/DCM (1:1) and add K₂CO₃ (2 equiv).[1] Stir at RT for 2 hours.
Purification : Silica gel chromatography (Hexanes/EtOAc) yields the pure terminal alkyne.[1]
Click Chemistry Protocol (CuAAC)[1][3]
This protocol describes the conjugation of 4-ethynyl-2-isopropylanisole to an azide-functionalized target (e.g., a protein, peptide, or small molecule scaffold).[1]
Reagents Required[1][2][3][4]
Alkyne : 4-Ethynyl-2-isopropylanisole (10–50 mM stock in DMSO).[1]
Prepare the Click Cocktail premix (if performing multiple reactions) or add sequentially.
Premix ratio: 1 part CuSO₄ : 2 parts Ligand (THPTA/TBTA).[1]
Reaction Assembly :
In a microcentrifuge tube or HPLC vial, combine:
Solvent (to final volume).
Azide (Final conc: 10–100 µM).
Alkyne (4-Ethynyl-2-isopropylanisole) : Add to reach 2–5x molar excess over azide (e.g., 200 µM).[1]
Critical: Due to the lipophilicity of the isopropyl group, ensure the final organic co-solvent (DMSO) concentration is sufficient (≥20%) to prevent precipitation of the alkyne.[1]
Click Cocktail (Cu-Ligand): Final conc 100 µM Cu.
Sodium Ascorbate : Add last to initiate.[1] Final conc 500 µM (5–10 equiv).[1]
Incubate at Room Temperature (25°C) for 1 hour in the dark.
Optional: For low-concentration biomolecules, incubate overnight at 4°C.
Termination & Work-up :
Small Molecules : Dilute with EtOAc, wash with brine/EDTA (to remove Cu), and dry.[1]
Proteins/Biomolecules : Desalt using a spin column (e.g., PD-10) or precipitate with cold acetone to remove excess reagents.[1]
Mechanistic Flow (Graphviz Diagram)
Figure 2: Mechanism of CuAAC reaction yielding the regioselective 1,4-triazole product.
Applications & Rationale
A. Fragment-Based Drug Discovery (FBDD)
The 2-isopropylanisole motif is a privileged scaffold found in various bioactive natural products and drugs.[1]
Rationale : By using 4-ethynyl-2-isopropylanisole, researchers can "click" this lipophilic, sterically demanding fragment onto a core scaffold to probe hydrophobic pockets in enzymes or receptors.[1]
Steric Probe : The isopropyl group at the ortho position (relative to methoxy) creates a defined steric shape that differs from simple phenyl or methyl-substituted analogs.[1]
B. Activity-Based Protein Profiling (ABPP)
This reagent can serve as a "minimalist" probe for enzymes that recognize phenolic/anisolic substrates (e.g., oxidoreductases, specific transferases).[1]
Although the ethynyl is para to the methoxy, the meta-isopropyl adds bulk.[1] Increase Temperature to 37°C or reaction time.
References
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link[1]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie, 114(14), 2708–2711.[1] Link
PubChem Compound Summary . (n.d.). 4-Bromo-2-isopropyl-1-methoxybenzene (CAS 24591-33-1).[1][3][4][5] National Center for Biotechnology Information.[1] Link[1]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link[1]
The1 is the premier transformation in "click chemistry," enabling the rapid, robust, and bioorthogonal synthesis of triazole linkages[1]. This application note establishes a validated, high-yielding protocol for utilizing 4-ethynyl-2-isopropyl-1-methoxybenzene as the terminal alkyne building block.
Mechanistic Causality of the Scaffold:
In 4-ethynyl-2-isopropyl-1-methoxybenzene, the terminal alkyne is positioned para to a strongly electron-donating methoxy group. This resonance donation increases the electron density of the alkyne
-system, rendering it less electrophilic and practically inert to uncatalyzed thermal cycloaddition. Furthermore, the meta-isopropyl group increases the scaffold's lipophilicity (LogP), a highly desirable trait in drug development for tuning membrane permeability. Because of the alkyne's electron-rich nature, a highly active, ligand-accelerated copper catalyst is mandatory to lower the activation energy and drive the formation of the critical Cu(I)-acetylide intermediate.
Mechanistic Workflow
The classic thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields an undesirable mixture of 1,4- and 1,5-regioisomers. In contrast, the2
2, operating exclusively via a stepwise metallacycle mechanism to yield the pure 1,4-disubstituted triazole[2].
To prevent the thermodynamic instability and oxidation of Cu(I), we employ the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA blocks the bioavailability of free copper (reducing toxicity in biological applications) while.
Figure 1: Mechanistic workflow of the CuAAC reaction generating 1,4-disubstituted triazoles.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of reaction conditions for the cycloaddition of 4-ethynyl-2-isopropyl-1-methoxybenzene with a model azide (e.g., benzyl azide). The data demonstrates the necessity of the THPTA ligand and the Cu(I) catalyst for optimal regioselectivity and yield.
Entry
Catalyst System
Solvent
Time (h)
Yield (%)
Regioselectivity (1,4:1,5)
1
None (Thermal, 110°C)
Toluene
48
41
1.2 : 1
2
CuSO₄ / NaAsc
t-BuOH/H₂O (1:1)
12
72
> 99 : 1
3
CuSO₄ / TBTA / NaAsc
DMSO/H₂O (3:1)
4
89
> 99 : 1
4
CuSO₄ / THPTA / NaAsc
t-BuOH/H₂O (1:1)
2
96
> 99 : 1
Table 1: Reaction optimization data highlighting the superiority of the THPTA-ligated Cu(I) system in aqueous conditions.
Experimental Protocol: A Self-Validating System
This protocol is engineered with built-in visual and chemical checkpoints. By observing these specific phase and color changes, researchers can self-validate the integrity of the catalytic cycle without immediate reliance on complex analytical instrumentation.
Solvent: tert-Butanol / Deionized Water (1:1 v/v, 5 mL)
Quenching Agent: 0.5 M EDTA solution (pH 8.0)
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
In a 2 mL vial, dissolve CuSO₄ (5 mol%) in 250 µL of deionized water. Add the THPTA ligand (10 mol%) and vortex gently.
Self-Validation Checkpoint: The solution will immediately turn a distinct pale blue , confirming the successful formation of the Cu(II)-THPTA complex and preventing copper precipitation.
Step 2: Substrate Preparation
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethynyl-2-isopropyl-1-methoxybenzene (0.5 mmol) and the organic azide (0.525 mmol) in 2.5 mL of tert-butanol. Add 2.25 mL of deionized water and stir to create a homogenous suspension.
Step 3: Catalyst Activation (In-Situ Reduction)
Transfer the pale blue Cu(II)-THPTA complex to the reaction flask. Prepare a fresh solution of sodium ascorbate (25 mol%) in 250 µL of water and add it dropwise to the stirring reaction mixture.
Self-Validation Checkpoint: The reaction mixture will rapidly transition from pale blue to colorless or slightly yellow . This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution turns brown or green, oxidative degradation has occurred, and the reaction must be restarted.
Step 4: Reaction Execution
Stir the mixture vigorously at room temperature for 2 hours.
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2). The starting alkyne is highly non-polar and UV-active (high Rf). As the reaction progresses, this spot will disappear, replaced by a highly polar, baseline-shifted UV-active spot corresponding to the 1,4-disubstituted triazole.
Step 5: Quenching & Termination
Once TLC indicates complete consumption of the alkyne,3 and stir for 15 minutes[3].
Self-Validation Checkpoint: The solution will turn distinctively blue as the EDTA strips the copper from the THPTA ligand and the newly formed triazole, forming a stable Cu(II)-EDTA complex. This halts the catalytic cycle and prevents oxidative damage during workup.
Step 6: Isolation
Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1,2,3-triazole derivative can be utilized directly or further purified via flash column chromatography.
References
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides
Source: nih.gov
URL:[Link]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Isopropyl-4-ethynyl-1-methoxybenzene
Executive Summary This technical guide details the optimized cross-coupling protocols for 2-isopropyl-4-ethynyl-1-methoxybenzene , a specialized aryl alkyne building block often utilized in the synthesis of S1P receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the optimized cross-coupling protocols for 2-isopropyl-4-ethynyl-1-methoxybenzene , a specialized aryl alkyne building block often utilized in the synthesis of S1P receptor modulators and other GPCR-targeting therapeutics.
While standard Sonogashira conditions are often applied broadly, this specific substrate presents unique challenges:
Electronic Deactivation: The para-methoxy group functions as a strong electron-donating group (EDG), increasing electron density at the terminal alkyne. This renders the acetylenic proton less acidic (
) compared to phenylacetylene, potentially slowing the transmetallation step.
Steric Bulk: The ortho-isopropyl group (relative to the methoxy) increases lipophilicity and alters solubility profiles, though it is meta to the reactive alkyne center.
Homocoupling Risk: Like many electron-rich alkynes, this substrate is prone to oxidative Glaser coupling in the presence of trace oxygen, leading to difficult-to-separate diyne impurities.
This guide presents two validated workflows: a Standard Copper-Cocatalyzed Protocol for robust, high-throughput synthesis, and a Copper-Free Protocol for high-purity applications where homocoupling must be eliminated.
Mechanistic Insight & Causality
To optimize the reaction, one must understand the catalytic cycle's bottlenecks specific to this molecule.
The "Electronic Drag" Effect
In the standard Sonogashira mechanism, the rate-determining step for electron-rich alkynes is often the transmetallation (transfer of the alkyne from Copper to Palladium) or the preceding deprotonation .
Standard Substrate: Phenylacetylene is easily deprotonated by amines (e.g., Et
N) in the presence of CuI.
Our Substrate: The methoxy group pushes electron density into the ring and the triple bond. This destabilizes the resulting acetylide anion, making the initial deprotonation energetically more demanding. Correction: We must use a slightly more polar solvent system or ensure higher amine concentration to drive this equilibrium.
Mechanistic Diagram
The following diagram illustrates the dual-cycle mechanism, highlighting where the specific features of 2-isopropyl-4-ethynyl-1-methoxybenzene influence reactivity.
Figure 1: The dual catalytic cycle.[1] Note the interaction between the Copper cycle and the Transmetallation step, which is sensitive to the electronic nature of the alkyne.
Experimental Protocols
Protocol A: Robust Copper-Cocatalyzed Coupling
Best for: Routine synthesis, scale-up, and coupling with aryl iodides/bromides.
Self-Validating System: This protocol includes a specific "Color Check" to monitor catalyst health.
Preparation: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.
Loading: Add Pd(PPh
)Cl (2-5 mol%) and CuI (1-3 mol%).
Checkpoint: Solids should be yellow (Pd) and tan/white (Cu).
Solvent & Substrate: Add the Aryl Halide (1.0 equiv) and the Alkyne (1.2 equiv) dissolved in degassed THF/Et
N (1:1 ratio).
Why 1:1 Amine? High amine concentration compensates for the lower acidity of the methoxy-substituted alkyne.
Degassing (Critical): Sparge the solution with Argon for 10 minutes.
Risk:[3] Failure to degas leads to Glaser coupling (homocoupling of the alkyne), consuming your starting material.
Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 4–12 hours.
Visual Check: The reaction usually darkens from yellow to orange/brown.
Failure Mode: If the solution turns bright green or blue, oxygen has entered, oxidizing Cu(I) to Cu(II). Stop, flush with Argon, and add 10% more alkyne.
Workup: Dilute with EtOAc, wash with saturated NH
Cl (removes Cu), then brine. Dry over NaSO.
Protocol B: High-Purity Copper-Free Coupling
Best for: Pharmaceutical intermediates where trace Copper is unacceptable, or if homocoupling is a major yield loss.
Mechanism Shift: Relies on the "Carbopalladation" pathway or direct deprotonation by stronger bases, bypassing the Cu-acetylide intermediate.
Reagents & Materials
Component
Equivalents
Role
Notes
Pd(OAc)
0.02
Pd Source
Salt-free source.
XPhos
0.04
Ligand
Bulky, electron-rich biaryl phosphine.
CsCO
2.0 - 3.0
Base
Inorganic base; requires polar solvent.
Acetonitrile or 1,4-Dioxane
Solvent
Medium
High polarity aids CsCO solubility.
Step-by-Step Procedure
Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)
and XPhos in the solvent (e.g., CHCN) and stir for 5 minutes under Argon.
Observation: Solution should turn from orange to a clear/pale yellow as the active L
Pd(0) species forms.
Addition: Add the Aryl Halide, Alkyne, and solid Cs
CO.
Thermal Activation: Heat to 80°C .
Why Heat? Without Copper to activate the alkyne, thermal energy is required to facilitate the direct palladation/deprotonation event.
Monitoring: Monitor by HPLC or TLC. This reaction is generally slower than the Cu-method but produces a cleaner profile.[3]
Workup: Filter through a pad of Celite (to remove inorganic salts and Pd black). Concentrate and purify.
Workflow & Purification Strategy
The following diagram outlines the decision matrix for purification, specifically addressing the separation of the desired cross-coupled product from potential homocoupled impurities.
Figure 2: Purification workflow focusing on the removal of Glaser coupling byproducts (diynes), which are common when using electron-rich alkynes.
References
Mechanistic Overview & Catalytic Cycles
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.
Copper-Free Methodologies
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes using 1,4-Diazabicyclo[2.2.2]octane as Ligand. Journal of Organic Chemistry, 71(1), 379–381.
Optimization for Electron-Rich Alkynes
Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[4][5][6][7] Angewandte Chemie International Edition, 46(6), 834–871.
General Protocol Validation
BenchChem. (2025).[8] Application Notes and Protocols for Sonogashira Coupling.
Application Note: Precision Desilylation – Strategies for TMS-Acetylene Deprotection
Executive Summary The trimethylsilyl (TMS) group is the most ubiquitous protecting group for terminal alkynes due to its steric minimalization during cross-coupling (e.g., Sonogashira) and its lability under mild conditi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The trimethylsilyl (TMS) group is the most ubiquitous protecting group for terminal alkynes due to its steric minimalization during cross-coupling (e.g., Sonogashira) and its lability under mild conditions. However, the transformation of a TMS-alkyne to a terminal alkyne is not merely a "dump-and-stir" operation; it requires precise control to avoid oxidative homocoupling (Glaser coupling) , volatility-induced yield loss , and functional group incompatibility .
This guide provides a mechanistic grounding and three field-validated protocols for the deprotection of TMS-alkynes, ranging from robust bulk synthesis to sensitive total synthesis applications.
Mechanistic Insight: The Silicon Affinity Driver
The deprotection of TMS-alkynes is driven by the formation of a bond that is thermodynamically stronger than the
bond (approx. 318 kJ/mol).
Base-Mediated (Solvolytic): Methoxide or hydroxide ions attack the silicon atom.[1] The driving force is the formation of the
bond (approx. 452 kJ/mol).
Fluoride-Mediated: Fluoride ions attack the silicon.[1] The driving force is the formation of the
bond (approx. 565 kJ/mol), the strongest single bond silicon can form.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the nucleophilic attack and the critical "ate" complex intermediate.
Figure 1: General mechanism for nucleophilic desilylation of alkynes.
Strategic Reagent Selection
Choosing the right reagent is the difference between a 95% yield and a complex mixture.
Reagent System
Mechanism
pH Profile
Best For...
Contraindications
/ MeOH
Solvolysis ()
Basic ()
Standard substrates. Scalable, cheap, easy workup.
Base-sensitive esters, epoxides, or protecting groups (e.g., Fmoc).
TBAF / THF
Fluorolysis ()
Basic (due to "naked" )
Sterically hindered silanes (TES/TIPS) or non-polar substrates insol. in MeOH.
Silyl ethers (TBS/TBDPS) elsewhere in the molecule will be cleaved.
TBAF + AcOH
Fluorolysis
Buffered / Neutral
Base-sensitive substrates. Prevents racemization of -chiral centers.
Acid-labile groups (e.g., acetals) if excess acid is used.
/ KCN
Metal-Affinity
Neutral
Orthogonal deprotection. Removes TMS/TIPS without touching esters/epoxides.
High cost; generates cyanide waste. (Legacy method).
Detailed Protocols
Protocol A: The Standard (Potassium Carbonate)
Target: Robust substrates (Aryl-alkynes, simple alkyl-alkynes).
Scale: Milligram to Kilogram.
Reagents:
Substrate (1.0 equiv)
(0.1 – 1.5 equiv) (Note: Catalytic amounts often suffice, but 1.0 equiv ensures speed).
Methanol (Grade: ACS or HPLC). DCM or THF may be added as co-solvent for solubility.
Step-by-Step:
Dissolution: Dissolve the TMS-alkyne in Methanol (
). If the substrate is insoluble, add until a clear solution forms (typically 1:1 or 2:1 MeOH:DCM).
Addition: Add solid
in one portion at room temperature (20–25 °C).
Reaction: Stir vigorously. Most aryl-TMS alkynes cleave within 15–30 minutes . Alkyl-TMS alkynes may require 1–2 hours.[2]
Monitoring: Check TLC.[2] TMS-alkynes are less polar than terminal alkynes (
will decrease). Stain with (alkynes appear yellow/brown).
Buffer Preparation: In a separate vial, mix the TBAF solution with the Acetic Acid. Crucial: This neutralizes the basicity of "naked" fluoride.
Reaction: Add the buffered TBAF mixture dropwise to a solution of the substrate in THF (
) at 0 °C.
Warming: Allow to warm to room temperature.
Scavenging (The "Sticky" Problem): TBAF byproducts are difficult to remove and can "oil out" during purification.
Pro-Tip: Add
and Dowex 50W-X8 (sulfonic acid resin) to the reaction mixture and stir for 30 mins. Filter through a pad of Celite.[2] This traps the ammonium salts and excess fluoride, yielding a clean filtrate [1].
Target: Coupling a TMS-protected alkyne directly to an aryl halide without isolating the volatile terminal alkyne.
Reagents:
Aryl Halide (1.0 equiv)
TMS-Acetylene derivative (1.2 equiv)
Pd Catalyst (e.g.,
, 3 mol%)
CuI (1-2 mol%)
Base:
or DBU (excess, 3.0 equiv)
Solvent: Wet DMSO or MeOH/DMF mixture.
Mechanism: The presence of water (or MeOH) and strong base cleaves the TMS in situ, generating the copper-acetylide immediately for the catalytic cycle. This prevents the handling of unstable terminal alkynes.
Troubleshooting & Self-Validation
Decision Tree for Method Selection
Figure 2: Workflow for selecting the appropriate deprotection strategy.
Critical Failure Points[3][4]
Glaser Coupling (Oxidative Dimerization):
Symptom:[3][4][5][6][7][8][9][10][11] Appearance of a "doubled" product (dimer) on LCMS (
).
Cause: Presence of Oxygen + Base + Trace Copper.[10]
Prevention:[8]Degas all solvents (sparge with Argon for 15 mins) prior to adding base. This is non-negotiable for electron-rich alkynes [2].
Cause: Terminal alkynes (e.g., phenylacetylene, bp 142°C) co-evaporate with solvents on the rotovap.
Solution: Never use high vacuum. Keep bath temp < 30°C. If the alkyne is low MW (<120 g/mol ), use the solution directly in the next step (telescoping).
Incomplete Reaction (Sterics):
Symptom:[3][4][5][6][7][8][9][10][11] TMS peak persists in NMR.
Cause: Bulky ortho-substituents on the aryl ring shielding the silicon.
Solution: Switch to TBAF and heat to 40–50 °C.
Validation Standards (QC)
NMR: Disappearance of the TMS singlet ( ppm). Appearance of the acetylenic proton ( ppm for aryl alkynes, singlet or triplet).
IR Spectroscopy: Appearance of the sharp
stretch at .
References
TBAF Workup Optimization
Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilyl
Source: Semantic Scholar / J. Org. Chem.
(Note: Describes the
/Dowex method).
Glaser Coupling Prevention
Preventing Alkyne-Alkyne (Glaser) Coupling...
Source: Journal of the American Chemical Society (ACS).
General Protocol (Organic Syntheses)
Deprotection of trimethylsilyl group of an alkyne.[9][12][13]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are monoterpenoid phenols exhibiting potent antimicrobial, antioxidant, and anticancer activities. However, their pharmacological utility is often limited by high volatility, moderate lipophilicity, and rapid metabolic clearance.
Alkynylation —the introduction of a carbon-carbon triple bond—serves as a critical "handle" for structural diversification. It enables two primary strategic pathways:
O-Alkynylation (Etherification): Modifies the phenolic hydroxyl group, masking its acidity and improving membrane permeability while providing a terminal alkyne for bioconjugation.
C-Alkynylation (Sonogashira Coupling): Introduces rigid acetylene linkers directly onto the aromatic core, expanding the pharmacophore space.
Most importantly, the terminal alkyne moiety serves as the necessary precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , or "Click Chemistry," allowing the rapid synthesis of 1,2,3-triazole hybrids—a motif known to amplify antimicrobial potency against resistant strains like S. aureus and E. coli.
Experimental Workflow Overview
The following diagram outlines the divergent synthetic pathways for functionalizing the thymol scaffold.
Figure 1: Divergent synthetic pathways for O- and C-alkynylation of thymol, leading to triazole library generation.
Protocol A: O-Alkynylation (Propargylation)
Objective: Synthesis of 1-((prop-2-yn-1-yloxy)methyl)-2-isopropyl-5-methylbenzene.
Mechanism: Williamson Ether Synthesis (
Expert Insight: Use DMF for faster rates at Room Temperature (RT). Use Acetone if you require easier workup (evaporation) and are willing to reflux.
Safety Note: Propargyl bromide is a lachrymator and shock-sensitive. Handle in a fume hood.
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thymol (10 mmol, 1.50 g) in anhydrous DMF (15 mL).
Deprotonation: Add anhydrous
(20 mmol, 2.76 g) to the solution. Stir at RT for 30 minutes.
Why? This pre-stirring ensures the formation of the phenoxide ion (
), which is the active nucleophile. is chosen over NaH to prevent harsh exotherms, as thymol is moderately acidic ().
Addition: Dropwise add Propargyl bromide (12 mmol) over 10 minutes.
Reaction: Stir the mixture at Room Temperature for 4–6 hours .
Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The product (
) will be less polar than Thymol ().
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as an oil or solid.
Extraction: Extract with Ethyl Acetate (
mL). Wash the combined organic layer with brine ( mL) to remove residual DMF.
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via silica gel column chromatography (100% Hexane
95:5 Hexane:EtOAc).
Expected Yield: 85–95% (Pale yellow oil).
Protocol B: C-Alkynylation (Sonogashira Coupling)
Objective: Introduction of an alkyne at the para position (relative to -OH) of the thymol ring.
Pre-requisite: Synthesis of 4-bromothymol (via bromination with
Degassing (Critical Step): Flame-dry a Schlenk flask and cycle with Argon/Vacuum (
).
Why? Oxygen promotes the Glaser coupling of alkynes (homocoupling:
) rather than the desired cross-coupling.
Loading: Under Argon flow, add 4-Bromothymol (1.0 mmol),
(21 mg), and CuI (4 mg).
Solvation: Add degassed
(5 mL).
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
Reaction: Heat to 60–80°C for 6–12 hours under Argon.
Visual Check: The reaction mixture will darken (turn black/brown) as
species form and the catalytic cycle progresses.
Workup: Filter the mixture through a Celite pad to remove palladium residues. Wash the pad with
.
Purification: Concentrate the filtrate and purify via flash chromatography.
Downstream Application: "Click" Chemistry (CuAAC)
The primary utility of the propargyl-thymol derivative is its reactivity with azides to form 1,2,3-triazoles . This heterocyclic ring mimics peptide bonds but is resistant to enzymatic hydrolysis, making it ideal for drug development.
Shift changes slightly from parent phenol due to etherification.
Alkyne Carbons
75.0 & 78.0
Singlets
Characteristic hybridized carbons.
Ether Carbon
56.0
Singlet
carbon.
Infrared (IR) Spectroscopy[6][9]
Diagnostic Peak: Sharp band at 2120 cm⁻¹ (
stretch) and 3290 cm⁻¹ ( stretch).
Disappearance: Absence of the broad -OH stretch (3300–3500 cm⁻¹) confirms complete O-alkylation.
References
Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents. BMC Chemistry. (2019). Detailed protocol for O-propargylation and subsequent click reaction.
[Link]
Synthesis and Antibacterial Activity of Thymyl Ethers. Molecules. (2010). Comparison of base/solvent systems for thymol etherification.
[Link]
Sonogashira Coupling in Organic Synthesis. Organic Chemistry Portal. General mechanism and conditions for palladium-catalyzed alkynylation.
[Link]
Synthesis of benzofurans from 2-isopropyl-4-ethynyl-1-methoxybenzene
Application Note: Precision Synthesis of 2-Arylbenzofurans Utilizing 2-Isopropyl-4-ethynyl-1-methoxybenzene Executive Summary This technical guide details the protocol for synthesizing 2-arylbenzofurans using 2-isopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of 2-Arylbenzofurans Utilizing 2-Isopropyl-4-ethynyl-1-methoxybenzene
Executive Summary
This technical guide details the protocol for synthesizing 2-arylbenzofurans using 2-isopropyl-4-ethynyl-1-methoxybenzene as the primary nucleophilic building block. Benzofurans are "privileged structures" in medicinal chemistry, frequently found in anti-arrhythmic (e.g., Amiodarone), anti-cancer, and anti-microbial agents.
The specific utilization of the 2-isopropyl-4-ethynyl-1-methoxybenzene scaffold introduces a 3-isopropyl-4-methoxyphenyl moiety into the benzofuran architecture. This substitution pattern is highly relevant for drug discovery as the bulky isopropyl group at the meta position (relative to the furan connection) increases lipophilicity and sterically hinders metabolic oxidation at the adjacent ring positions, potentially improving the pharmacokinetic profile of the final drug candidate.
Strategic Analysis & Reaction Design
The Chemical Challenge
The starting material, 2-isopropyl-4-ethynyl-1-methoxybenzene, presents specific electronic and steric features:
Electronic: The para-methoxy group renders the terminal alkyne electron-rich. While this generally enhances nucleophilicity in the transmetallation step, it can also make the alkyne prone to oxidative homocoupling (Glaser coupling) if oxygen is not strictly excluded.
Steric: The ortho-isopropyl group (relative to the methoxy) imposes local steric bulk but is meta to the alkyne functionality. Consequently, the alkyne terminus remains accessible, allowing for standard cross-coupling kinetics, but the solubility profile of the molecule is significantly shifted towards non-polar solvents.
Selected Methodology: The One-Pot Sonogashira-Cyclization
To maximize atom economy and throughput, we utilize a tandem Sonogashira coupling / 5-endo-dig cyclization (often referred to as the Cacchi-type heteroannulation).
Step 1 (Intermolecular): Palladium/Copper-catalyzed coupling of the terminal alkyne with an o-iodophenol.
Step 2 (Intramolecular): Nucleophilic attack of the phenolate oxygen onto the activated alkyne (coordinated to Pd), followed by reductive elimination to close the furan ring.
This approach avoids the isolation of the 2-alkynylphenol intermediate, reducing solvent waste and processing time.
Mechanistic Pathway & Visualization
The reaction proceeds through a dual catalytic cycle. The copper cycle activates the alkyne, while the palladium cycle mediates the cross-coupling and subsequent annulation.
Caption: Tandem catalytic cycle illustrating the Sonogashira coupling followed by Pd-mediated cyclization to form the benzofuran core.
Commercially available or prepared via iodination.
PdCl₂(PPh₃)₂
Catalyst
0.03
Bis(triphenylphosphine)palladium(II) dichloride. Robust and air-stable.
CuI
Co-Catalyst
0.05
Copper(I) Iodide. Must be off-white/tan (not green).
Triethylamine (Et₃N)
Base/Solvent
3.0
Acts as HCl scavenger.
DMF (Dimethylformamide)
Solvent
-
Anhydrous, degassed.
Step-by-Step Methodology
Step 1: System Preparation (Deoxygenation)
Rationale: Electron-rich alkynes are prone to Glaser homocoupling in the presence of O₂ and Cu.
Action: Charge a dry Schlenk tube or microwave vial with DMF (5 mL per mmol). Sparge with Argon or Nitrogen for 15 minutes.
Step 2: Reagent Charging
Add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) to the vessel.
Critical: Add the catalyst before the alkyne to ensure the Pd inserts into the Ar-I bond preferentially.
Step 3: Alkyne Addition
Add 2-isopropyl-4-ethynyl-1-methoxybenzene (1.1 equiv) followed immediately by Triethylamine (3.0 equiv).
Seal the vessel under inert atmosphere.
Step 4: Reaction (The "Cacchi" Sequence)
Thermal Method: Heat to 80°C for 4–6 hours.
Microwave Method (Alternative): Heat to 100°C for 20–30 minutes (High absorption setting).
Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The starting alkyne is highly non-polar (high Rf); the intermediate alkyne-phenol is more polar; the final benzofuran is fluorescent and typically runs slightly higher than the intermediate.
Step 5: Workup & Purification
Cool to room temperature.
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.
Note: If the organic layer is green/blue, wash with 5% NH₄OH to sequester copper.
Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash column chromatography on Silica Gel.
Eluent: Gradient of 100% Hexanes → 5% EtOAc/Hexanes.
Observation: The product is usually a white or off-white solid/crystalline material.
Process Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield / Homocoupling
Presence of Oxygen.
Rigorous degassing; increase alkyne equivalents to 1.3.
Incomplete Cyclization
Reaction stopped at intermediate.
Increase Temp to 90°C or add K₂CO₃ (2 equiv) to facilitate phenolate formation.
Catalyst "Blacking Out"
Pd precipitation.
Add extra ligand (PPh₃, 5 mol%) at the start to stabilize Pd species.
Product "Oiling Out"
Isopropyl group lipophilicity.
Recrystallize from cold Pentane or MeOH instead of standard Hexanes.
Workflow Diagram
Caption: Operational workflow for the one-pot synthesis of 2-arylbenzofurans.
References
Cacchi, S., Fabrizi, G., & Marinelli, F. (1996).[1] "Palladium-catalyzed cyclization of 2-(alkynyl)trifluoromethanesulfonanilides: A new synthesis of indoles." Synlett, 1996(10), 997-998. (Foundational work on Pd-catalyzed annulation/Cacchi reaction).
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 16(50), 4467-4470. (Original Coupling Protocol).
Karak, M., et al. (2014). "Recent advances in the synthesis of benzofurans." RSC Advances, 4, 56336-56360. (Review of benzofuran synthesis methodologies).
Eidamshaus, C., & Burch, J. D. (2008).[2] "One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols." Organic Letters, 10(19), 4211–4214. (Relevant one-pot protocols).
Preventing homocoupling (Glaser coupling) in aryl alkyne synthesis
Welcome to the Technical Support Center for Aryl Alkyne Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most persistent bottlenecks in C(sp)–C(sp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aryl Alkyne Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most persistent bottlenecks in C(sp)–C(sp2) bond formation: Glaser homocoupling during Sonogashira reactions .
Below, you will find mechanistic insights, actionable Q&A troubleshooting, validated experimental protocols, and quantitative data to help you optimize your synthesis pathways.
Part 1: Mechanistic Insight & Reaction Pathways
The classic Sonogashira cross-coupling relies on a dual-catalyst system: a Palladium(0) cycle for the oxidative addition of the aryl halide, and a Copper(I) cycle for the activation of the terminal alkyne[1]. However, Copper(I) acetylide is highly sensitive to trace oxygen. In the presence of O₂, Cu(I) is oxidized to Cu(II), which rapidly mediates the oxidative dimerization of the alkyne—known as the Glaser (or Glaser-Hay) coupling[2][3].
Theoretical calculations demonstrate that this side reaction is highly exothermic and possesses a remarkably low energy barrier (approx. 1.4-1.5 eV)[4]. To prevent it, we must either strictly eliminate the oxidant (O₂) or eliminate the mediator (Copper).
Mechanistic divergence of Sonogashira cross-coupling vs. Glaser homocoupling pathways.
Part 2: Troubleshooting Guide & FAQs
Q1: I am running my Sonogashira under a nitrogen balloon, but I am still seeing up to 30% diyne byproduct. Why is this happening?A: A standard nitrogen balloon setup is insufficient for completely excluding trace oxygen, especially when using standard grade solvents. Even parts-per-million (ppm) levels of dissolved O₂ are enough to initiate the catalytic oxidation of Cu(I) to Cu(II), triggering the Glaser coupling[3][5].
Solution: You must transition from a passive inert atmosphere to active degassing. Implement the Freeze-Pump-Thaw protocol (detailed below) and use Schlenk line techniques to ensure a strictly anaerobic environment.
Q2: My laboratory setup makes strict oxygen exclusion difficult (e.g., high-throughput library synthesis). How can I suppress homocoupling chemically?A: If you cannot remove the oxygen, you must remove the copper. Copper-free Sonogashira protocols rely entirely on Palladium to activate the terminal alkyne[1][6]. Modern approaches utilize bulky, electron-rich, monoligated Palladium precatalysts (such as [DTBNpP]Pd(crotyl)Cl) or dual Pd-Pd transmetalation systems that facilitate room-temperature coupling without copper, completely bypassing the Glaser pathway[2][7].
Q3: Are there any additives that can suppress homocoupling without changing my primary catalyst?A: Yes. If you must use copper, running the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in Argon or Nitrogen) acts as a mild reducing environment. Comparative control experiments have shown this can reduce homocoupling side products to approximately 2% by continuously reducing any inadvertently formed Cu(II) back to Cu(I)[5][8].
Q4: Does the rate of reagent addition matter?A: Absolutely. Glaser coupling is a bimolecular reaction with respect to the alkyne. By keeping the steady-state concentration of the terminal alkyne artificially low, you kinetically favor the cross-coupling pathway (which relies on the aryl halide) over the homocoupling pathway. Use a syringe pump to add the alkyne over 2–4 hours.
This self-validating protocol ensures the complete removal of dissolved oxygen from solvents and liquid reagents, preventing the oxidation of Cu(I).
Standard Freeze-Pump-Thaw degassing workflow to strictly exclude trace oxygen.
Preparation: Add the aryl halide, amine base (e.g., Et₃N or Diisopropylamine), and solvent (e.g., THF or DMF) to a Schlenk flask containing a stir bar[3][9]. Do not add the Pd or Cu catalysts yet.
Freeze: Submerge the flask in a liquid nitrogen bath until the mixture is completely solid.
Pump: Open the flask to a high-vacuum line for 5–10 minutes to evacuate the headspace.
Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow it to thaw completely at room temperature. You will see bubbles of trapped gas (O₂) escaping the liquid.
Cycle: Repeat steps 2–4 three times. On the final thaw, backfill the flask with ultra-pure Argon.
Catalyst Addition: Under a positive flow of Argon, quickly add the Pd catalyst, CuI, and the terminal alkyne. Seal and stir at the required temperature.
Protocol B: Copper-Free Sonogashira Coupling
Use this protocol when handling highly sensitive alkynes or when rigorous degassing is not feasible[2][7].
Reagent Loading: In a dry vial equipped with a stir bar, add the aryl bromide (1.0 equiv) and terminal alkyne (1.2 equiv).
Catalyst Addition: Add the monoligated palladium precatalyst, e.g., [DTBNpP]Pd(crotyl)Cl (2-5 mol%). No copper co-catalyst is added[7].
Solvent & Base: Add degassed dimethyl sulfoxide (DMSO) and 2,2,6,6-tetramethylpiperidine (TMP) as the base.
Reaction: Stir the mixture at room temperature for 2–12 hours. The absence of copper fundamentally alters the mechanism to a Pd-only cycle, making Glaser homocoupling mechanistically impossible under these conditions[1].
Workup: Quench with water, extract with ethyl acetate, and purify via standard silica gel chromatography. The crude NMR will show an absence of the characteristic diyne peaks.
Part 5: References
Sonogashira coupling - Wikipedia
Source: Wikipedia
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification of oily terminal aryl alkynes via column chromatography.
Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Guide & Troubleshooting FAQ.
Introduction: The "Oily" Alkyne Challenge
Terminal aryl alkynes (e.g., phenylacetylene derivatives) often present as viscous oils rather than crystalline solids. This physical state, combined with the chemical reactivity of the terminal C-H bond (
), creates specific purification hurdles:
Band Broadening: Direct liquid loading of viscous oils leads to uneven distribution, causing "fingering" and overlapping fractions.
Glaser Coupling: Trace copper or basic impurities can catalyze the formation of 1,3-diynes (homocoupling), a common non-polar impurity.
Silica Interactions: While generally stable, electron-rich aryl alkynes can degrade or streak on highly acidic unbuffered silica.
This guide provides a self-validating workflow to purify these substrates, prioritizing dry loading and gradient elution .
Module 1: The Golden Rule – Loading Oily Substrates
The Issue: Loading a neat oil or a concentrated solution directly onto the column bed is the primary cause of poor resolution. The viscous oil diffuses slowly into the silica, creating a "thick" starting band that never resolves.
The Solution:Dry Loading. This technique adsorbs the oil onto a solid support, creating a pseudo-solid powder that ensures a tight, uniform initial band.
Protocol: Dry Loading Oily Alkynes
Parameter
Specification
Reason
Adsorbent
Silica Gel (40–63 µm)
Matches stationary phase to prevent refractive index discontinuities.
Ratio
1:3 to 1:4 (Compound : Silica)
Ensures the oil is fully adsorbed and the powder flows freely.
Solvent
DCM or Acetone
Low boiling point ensures easy removal without heating the sensitive alkyne.
Step-by-Step Methodology:
Dissolution: Dissolve the crude oily alkyne in the minimum amount of Dichloromethane (DCM).
Adsorption: Add silica gel (3x weight of crude) to the flask.
Evaporation: Rotovap gently (bath < 30°C) until a free-flowing powder forms. Note: If the powder is sticky, add more silica and re-evaporate.
Loading:
Pack the main column column with solvent and silica (wet pack).[1]
Add a thin layer of sand (0.5 cm) to the top of the bed.
Pour the dry-loaded powder carefully onto the sand.[1]
Add a second layer of sand (1 cm) on top of the sample to protect it from the solvent stream.
Figure 1: The "Sandwich" Dry Loading technique prevents band broadening common with viscous oils.
Module 2: Stationary Phase & Elution Strategies
Standard Silica vs. Silver Nitrate (
)[2]
While standard silica is sufficient for most purifications, separating the terminal alkyne from its Glaser dimer (1,3-diyne) or starting aryl halide can be difficult due to similar polarities.
Strategy A: Standard Silica (Gradient Elution)
Best for: Removing polar impurities and catalyst residues.
Solvent System: Hexanes (or Pentane) with increasing gradients of DCM or Ethyl Acetate (0%
10%).
Behavior:
Glaser Dimer: Usually elutes first (more non-polar, highly conjugated).
Terminal Alkyne: Elutes second (slightly more polar due to the acidic C-H bond).
Aryl Halide: Often co-elutes with the alkyne.
Strategy B: Argentation Chromatography (10% /SiO)
Best for: Separating terminal alkynes from internal alkynes, diynes, or aryl halides.
Mechanism: Silver ions form reversible
-complexes with the triple bond. Terminal alkynes bind significantly stronger than internal alkynes or halides.
Preparation:
Dissolve
(10% by weight of silica) in Acetonitrile or Methanol.
Dry in an oven at 100°C for 1 hour (do not overheat, or Ag reduces to black metal).
Warning: Terminal alkynes can form silver acetylides (precipitates) if the concentration is too high or the silica is basic. Always test on a small scale first.
Module 3: Troubleshooting & FAQs
Q1: My alkyne is co-eluting with the "Glaser" homocoupling product. How do I separate them?
Diagnosis: The Glaser dimer (Ar-
-Ar) is structurally similar but lacks the acidic proton and has extended conjugation.
Solution:
Switch Solvent Selectivity: If using Hexane/EtOAc, switch to Hexane/Toluene . Toluene interacts with the
-systems differently, often improving separation of conjugated systems.
Argentation: Use the
silica method described in Module 2. The terminal alkyne will be retained much longer than the dimer.
Q2: I see a blue/green band at the top of my column that won't move.
Diagnosis: This is residual Copper catalyst (
or ) from the Sonogashira or Click reaction.
Solution:
Do not force it down. Copper salts are polar and should remain at the baseline.
Pre-treatment: Before the column, wash your crude organic phase with aqueous EDTA or Ammonium Chloride (
) to chelate and remove the bulk of the copper.
Q3: My product is streaking or decomposing on the column.
Diagnosis: Terminal alkynes are generally stable, but electron-rich variants (e.g., p-methoxy) can be acid-sensitive. Silica is naturally acidic (
).
Solution:
Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites.
Switch to Alumina: Use Neutral Alumina instead of silica. It is less acidic and less likely to cause rearrangement or hydration of the triple bond.
Q4: The oil is "bleeding" through the column even after dry loading.
Diagnosis: Column overloading or "channeling" in the dry load plug.
Solution:
Check Ratio: Ensure the dry load is 1:3 or 1:4. If it's 1:1, it's still too "wet."
Diameter: Use a wider column. For dry loading, a shorter, wider column is often better than a long, thin one to minimize back-pressure and channeling.
Module 4: Decision Matrix (Visualized)
Figure 2: Decision matrix for selecting the correct stationary phase and solvent system.
References
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[4][5] Synth.2025 . Link
BenchChem. "Technical Support Center: Purification of Branched Internal Alkynes." BenchChem Technical Guides. Link
Biotage. "Dry loading vs. liquid loading: Which provides better flash column chromatography results?" Biotage Blog. Link
Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate."[6] Tetrahedron2001 , 57, 425–447. (Found via UQ eSpace). Link
Alfa Chemistry. "Glaser Coupling Mechanism and Troubleshooting." Alfa Chemistry Knowledge Base. Link
Improving yield of Sonogashira coupling with isopropyl-substituted arenes
Welcome to the Advanced Catalysis Support Center. Ticket ID: #SONO-ISO-001 Subject: Optimization of Sonogashira Coupling for Isopropyl-Substituted Arenes Assigned Scientist: Senior Application Specialist, Organometallics...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Center.Ticket ID: #SONO-ISO-001
Subject: Optimization of Sonogashira Coupling for Isopropyl-Substituted Arenes
Assigned Scientist: Senior Application Specialist, Organometallics Division
Executive Summary
You are encountering yield suppression when coupling isopropyl-substituted aryl halides. This is a classic "Steric-Electronic Double Trap."
Steric Trap: The isopropyl group (especially at the ortho position) creates a cone of hindrance that destabilizes the square-planar Pd(II) intermediate, impeding the oxidative addition of the aryl halide.
Electronic Trap: Isopropyl is an electron-donating group (EDG). This increases the electron density on the arene, making the C-X bond less electrophilic and further slowing oxidative addition compared to electron-poor substrates.
This guide prioritizes Ligand-Accelerated Catalysis and Copper-Free Methodologies to bypass these barriers.
Module 1: Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for Sonogashira coupling failures. Identify the limiting step to select the correct remediation strategy.
Module 2: The Steric Barrier (Oxidative Addition)
The Issue: Standard ligands (PPh₃) are too small and not electron-rich enough to force palladium into the C-X bond of an isopropyl-substituted arene.
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
For hindered substrates, the active catalytic species is often a monoligated Pd(0)L species, not Pd(0)L₂. Bulky ligands promote the formation of this highly active unsaturated species.
Ligand Selection Matrix
Ligand
Structure Class
Recommendation Level
Why?
XPhos
Biaryl Dialkylphosphine
Gold Standard
Massive steric bulk promotes monoligated Pd(0); electron-richness accelerates oxidative addition into electron-rich/hindered arenes [1].
SPhos
Biaryl Dialkylphosphine
Tier 2
Excellent for stability, but XPhos generally outperforms it for extremely hindered alkynylations.
P(t-Bu)₃
Tri-alkylphosphine
Tier 3
Highly active but pyrophoric and difficult to handle. Often leads to catalyst death (Pd black) if not strictly anaerobic.
PPh₃
Tri-arylphosphine
Avoid
Insufficient electron density to activate isopropyl-arenes; insufficient bulk to prevent bis-ligation.
Module 3: The Homocoupling Trap (Glaser Coupling)
The Issue: In the presence of Copper (CuI) and trace Oxygen, your terminal alkyne will oxidatively homocouple to form a diyne (Glaser product) rather than reacting with the hindered aryl halide.
The Fix:Copper-Free Sonogashira .
By using a sufficiently active Pd/Ligand system (like XPhos), you can eliminate Copper entirely. This forces the reaction through a carbopalladation or deprotonation-first mechanism that makes homocoupling impossible [2].
Figure 2: Comparison of the desired Copper-Free cycle vs. the parasitic Glaser coupling pathway mediated by Copper and Oxygen.
Module 4: The "Gold Standard" Protocol
This protocol is optimized for 2-isopropyliodobenzene (and similar hindered substrates). It uses a Copper-free system to maximize yield and purity.
Reagents:
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-stirred to form active species).
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Note: Inorganic bases often outperform amines for hindered substrates in Cu-free conditions.
Solvent: Acetonitrile (MeCN) or DMA (Dimethylacetamide).
Temperature: 60°C – 80°C.
Step-by-Step Methodology:
Catalyst Pre-activation (Critical Step):
In a glovebox or under Argon, add Pd(OAc)₂ and XPhos into a vial.
Add 1 mL of solvent. Stir at room temperature for 5–10 minutes.
Self-Validation: The solution should turn from orange/red to a clear yellow/amber. If it turns black immediately, your solvent is wet or oxygenated.
Reaction Assembly:
Add the isopropyl-aryl halide (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the reaction vessel.
Add the pre-activated catalyst solution via syringe.
Add the terminal alkyne (1.2 equiv) last.
Degassing:
Do not rely on simple nitrogen flushing. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for 15 minutes if using a septum-capped vial.
Execution:
Heat to 65°C. Monitor by HPLC/UPLC every 2 hours.
Troubleshooting: If conversion stops at 50%, add a second "spike" of the pre-activated catalyst solution (1 mol%).
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for this reaction?A: Yes. Microwave heating is highly recommended for isopropyl-substituted arenes. It helps overcome the high activation energy barrier of the oxidative addition step. Set the target to 100°C for 30 minutes.
Q: Why Cs₂CO₃ instead of Triethylamine (Et₃N)?A: In Copper-free conditions, the base must deprotonate the alkyne activated by the Palladium (see Figure 2). Inorganic bases like Cs₂CO₃ in polar solvents (MeCN/DMA) are often more effective at this specific mechanistic step than amines, which can sometimes coordinate to Pd and inhibit the reaction [3].
Q: I see Pd black precipitating after 1 hour. What happened?A: "Pd Black" indicates catalyst decomposition. This usually means the ligand has dissociated, or the oxidative addition was too slow, leaving unstable Pd(0) exposed.
Fix: Increase the Ligand:Pd ratio to 3:1 or 4:1.
Fix: Ensure your solvent is rigorously anhydrous.
References
Buchwald, S. L., et al. (2005).[1] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water." Angewandte Chemie International Edition.
Gelman, D., & Buchwald, S. L. (2003). "Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides."[2] Angewandte Chemie.
Plenio, H. (2008). "The Sonogashira Coupling of Aryl Halides."[3][2][4][5][6][7][8][9] Accounts of Chemical Research.
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[9] Chemical Reviews.
Technical Support Center: Stability & Handling of 4-Ethynyl-2-Isopropyl-1-Methoxybenzene
Executive Summary: Stability Matrix 4-ethynyl-2-isopropyl-1-methoxybenzene (also known as 4-ethynyl-2-isopropylanisole) is a high-value intermediate characterized by an electron-rich aromatic core and a reactive terminal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Stability Matrix
4-ethynyl-2-isopropyl-1-methoxybenzene (also known as 4-ethynyl-2-isopropylanisole) is a high-value intermediate characterized by an electron-rich aromatic core and a reactive terminal alkyne. Its stability is governed by the interplay between the electron-donating methoxy group, the benzylic isopropyl position, and the terminal triple bond.
To understand the handling requirements, we must analyze the specific degradation pathways inherent to this molecular structure.
A. Oxidative Instability (Air)
This molecule faces a dual threat from oxygen:
Glaser Coupling (Terminal Alkyne): In the presence of oxygen and trace metal ions (often introduced via spatulas or solvent impurities), the terminal alkyne protons (
) can undergo oxidative homocoupling to form the diyne dimer (1,3-diyne). This is the most common cause of "browning" or precipitation in aged samples.
Benzylic Auto-oxidation (Isopropyl Group): The isopropyl group at the ortho position contains a tertiary benzylic hydrogen. This position is highly susceptible to radical abstraction, leading to the formation of hydroperoxides, which can further decompose into alcohols or ketones, compromising purity.
B. Photochemical Instability (Light)
Aryl alkynes are conjugated systems that absorb UV light. Prolonged exposure can excite the
-system, leading to:
[2+2] Cycloaddition: Formation of cyclobutadiene derivatives (rare but possible).
Radical Polymerization: Initiation of oligomerization chains, resulting in a viscous, yellow-to-brown oil.
C. Chemical Compatibility
Acids: Strong acids can hydrate the triple bond to form a methyl ketone (Markovnikov hydration) or demethylate the methoxy group.
Bases: Strong bases (e.g., n-BuLi, Grignards) will deprotonate the terminal alkyne.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for 4-ethynyl-2-isopropyl-1-methoxybenzene when exposed to environmental stressors.
Figure 1: Primary degradation pathways. Note that Glaser coupling (Red) and Polymerization (Green) are the dominant risks during storage.
Troubleshooting Guide
Issue 1: Sample Discoloration
Symptom: The compound has turned from colorless/pale yellow to dark yellow, brown, or black.
Diagnosis: Oxidation or Polymerization.
Yellowing: Early-stage oxidation or formation of trace oligomers (conjugated systems are often colored).
Browning/Blackening: Advanced polymerization or extensive Glaser coupling.
Solution:
Filtration: Dissolve the sample in a non-polar solvent (e.g., Hexanes or Toluene). Polymers are often less soluble and may precipitate or stick to the flask.
Silica Plug: Pass the solution through a short pad of silica gel. The non-polar alkyne will elute first; polar oxidation products will remain on the silica.
Re-analysis: Check purity via TLC or GC-MS.
Issue 2: "Extra Peaks" in Proton NMR
Symptom:
-NMR shows unexpected signals.
Diagnosis:
Loss of Triplet/Doublet at ~3.0-3.5 ppm: Indicates loss of the terminal alkyne proton (Glaser coupling or Deuterium exchange).
New Singlet at ~2.5 ppm: Indicates hydration to a methyl ketone (acetyl group).
Broad Humps: Indicates polymerization.
Solution: If the "extra peaks" are discrete (e.g., ketone or dimer), purification via column chromatography is required. If broad humps are present, distillation (Kugelrohr) is recommended if the compound is stable enough (see Safety Note).
Issue 3: Low Yield in Coupling Reactions (e.g., Sonogashira)
Symptom: Reaction stalls or produces homocoupled byproduct instead of cross-coupled product.
Diagnosis:
Oxygen Leak: Oxygen promotes homocoupling over cross-coupling in Pd/Cu cycles.
Aged Catalyst: Pd(0) is sensitive to oxidation.
Solution:
Degas Solvents: Sparge all solvents with Argon for at least 15-20 minutes before use.
Fresh Catalyst: Use a fresh batch of Pd catalyst.
Slow Addition: Add the alkyne slowly to the reaction mixture to minimize the local concentration available for homocoupling.
Frequently Asked Questions (FAQs)
Q1: Can I store 4-ethynyl-2-isopropyl-1-methoxybenzene in solution?
Answer:Yes, but with caveats. Storing in solution (e.g., in Toluene or Benzene) can reduce the rate of intermolecular polymerization by dilution. However, avoid ethers (THF, Diethyl ether) for long-term storage as they form peroxides which can initiate radical degradation of the alkyne. Always store under Argon.
Q2: Is this compound explosive?
Answer: Terminal alkynes are high-energy compounds. While aryl alkynes are generally more stable than alkyl alkynes, they can decompose exothermically upon heating.
Safety Rule: Do not distill to dryness.
Safety Rule: Avoid heating above 100°C unless necessary and verified by DSC (Differential Scanning Calorimetry).
Q3: How do I remove the stabilizer (if present)?
Answer: Some alkynes are stabilized with BHT or similar radical scavengers. If your application requires ultra-pure material (e.g., polymer synthesis), pass the neat liquid (or solution) through a column of activated alumina or silica gel immediately prior to use.
Q4: What is the best way to weigh this compound if it is an oil?
Answer: Avoid using standard plastic syringes if they have rubber plungers that might leach plasticizers (though less likely with this specific molecule, it's good practice). Use glass syringes or weigh by difference into a tared flask that has been purged with Argon.
Standard Operating Procedure (SOP): Storage & Handling
Follow this decision tree to ensure maximum shelf-life.
Figure 2: Storage workflow. Note that -20°C is critical for inhibiting benzylic oxidation.
Protocol: Purification of Degraded Material
If your sample purity has dropped below 95%:
Dissolve: Dissolve 1g of material in 5-10 mL of Hexanes (or 5% Ethyl Acetate/Hexanes).
Filter: Prepare a short silica plug (approx. 2-3 cm height in a sintered glass funnel).
Elute: Flush with the same solvent system. The pure alkyne moves near the solvent front (
).
Concentrate: Evaporate solvent under reduced pressure (Rotovap) at < 40°C .
Backfill: Immediately backfill the flask with Argon.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Cited for: Mechanisms of Pd/Cu catalyzed coupling and the role of oxygen in homocoupling (Glaser) side reactions.
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]
Cited for: Stability of terminal alkynes and oxidative coupling p
Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563–589. [Link]
Cited for: Mechanism of benzylic auto-oxid
Albini, A., & Fagnoni, M. (2004). Photochemistry in Organic Synthesis. CRC Press.
Troubleshooting
Troubleshooting low conversion in desilylation of aryl-TMS-acetylenes
Technical Support Center: Troubleshooting Desilylation of Aryl-TMS-Acetylenes Topic: Optimization and Troubleshooting of C–Si Bond Cleavage in Aryl-Alkynes Audience: Medicinal Chemists, Process Chemists, and Graduate Res...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Desilylation of Aryl-TMS-Acetylenes
Topic: Optimization and Troubleshooting of C–Si Bond Cleavage in Aryl-Alkynes
Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers
Status: Active Guide [v2026.1]
Diagnostic Workflow: The Decision Matrix
Before altering reaction conditions, diagnose the root cause of low conversion using the following logic flow. Most failures in this specific transformation stem from solubility issues (aryl-alkynes are lipophilic) or unintended side reactions (dimerization/degradation), not lack of reagent potency.
Figure 1: Diagnostic logic for identifying the bottleneck in desilylation reactions.
Module A: The Standard Protocol (Base-Mediated)
Reagents: Potassium Carbonate (K₂CO₃), Methanol (MeOH).[1]
Mechanism: Nucleophilic attack by methoxide on silicon.
The Problem: "Stalled at 50% Conversion"
Root Cause: The most common failure mode for aryl-TMS-acetylenes is phase separation . Aryl-alkynes are greasy (lipophilic). Methanol is highly polar. If the starting material precipitates as a fine suspension, the methoxide ion cannot access the silicon center efficiently.
The Fix: The Co-Solvent System
Do not increase the equivalents of base immediately. Instead, increase the lipophilicity of the solvent system.
Optimized Protocol:
Solvent: Change from pure MeOH to THF:MeOH (1:1) or DCM:MeOH (1:1) .
Concentration: Maintain 0.1 M to 0.2 M.
Base: K₂CO₃ (1.5 – 2.0 equiv).
Monitoring: TLC (Visualize with KMnO₄; UV is unreliable for terminal alkynes if the aryl chromophore is weak).
Q: Why does the reaction turn yellow/brown?A: This often indicates the formation of the acetylide anion (Ar-C≡C⁻), which is a nucleophile. If left too long or exposed to air, this anion will undergo oxidative dimerization (Glaser coupling). See Module C.
Module B: The Aggressive Protocol (Fluoride-Mediated)
Reagents: TBAF (Tetra-n-butylammonium fluoride), THF.[2]
Mechanism: Driven by the high bond dissociation energy of Si–F (approx. 135 kcal/mol).
The Problem: "The Reaction Turned into Black Tar"
Root Cause: Commercial TBAF contains water (TBAF·3H₂O) and is highly basic due to the "naked" fluoride effect in aprotic solvents (THF). This basicity causes:
The Fix: Buffered Fluoride System
You must neutralize the basicity while retaining the nucleophilicity of the fluoride.
Optimized Protocol (Buffered TBAF):
Reagent: Mix TBAF (1.1 equiv) with Acetic Acid (1.1 equiv) in THF before adding the substrate.
Effect: This forms a buffered species. The fluoride cleaves the TMS, but the resulting alkoxide/anion is immediately protonated by the acetic acid, preventing side reactions.
Workup (Critical): TBAF salts are notoriously difficult to remove and can "oil out" during column chromatography, streaking your product.
Self-Validating Step: Use a CaCO₃ / Dowex resin workup.[2] Add CaCO₃ and Dowex 50WX8 to the reaction mixture, stir for 30 mins, and filter. This sequesters the ammonium salts as solids.
Module C: Managing Side Reactions (Glaser Coupling)
The Phenomenon: You observe a new spot on TLC that is very non-polar (high Rf) and persists even after workup. Mass spec shows a mass of 2M - 2.
Mechanism:
The terminal alkyne product, in the presence of base and trace metals (often Cu contaminants in reagents or simple air oxidation), dimerizes to form a diyne (Ar-C≡C-C≡C-Ar).
Figure 2: Pathway divergence between successful protonation and unwanted dimerization.
The Fix: Deoxygenation
Degas Solvents: Sparge MeOH/THF with Argon or Nitrogen for 15 minutes before adding the base.
Stoichiometry: Do not use a large excess of base.
Quench Rapidly: Do not let the reaction stir overnight "just to be safe." Once the TMS spot disappears, quench immediately with saturated NH₄Cl or dilute HCl.
Comparative Reagent Data
Reagent System
pH Character
Rate
Substrate Tolerance
Best For
K₂CO₃ / MeOH
Basic (Mild)
Slow
High (Esters survive)
Standard aryl-alkynes
NaOH / MeOH
Basic (Strong)
Fast
Low (Hydrolyzes esters)
Simple, robust substrates
TBAF / THF
Basic (Strong)
Very Fast
Low (Tars likely)
Sterically hindered TMS
TBAF + AcOH
Neutral
Fast
High
Base-sensitive substrates
AgF / MeOH
Neutral
Medium
Very High
Complex natural products
Frequently Asked Questions (FAQs)
Q: My product is volatile. How do I remove the TMS group without losing the product during evaporation?A: Do not evaporate to dryness.
Use a high-boiling solvent for the reaction if possible, or extract into pentane/ether.
Alternative: Perform the next step (e.g., Click reaction or Sonogashira) in the same pot (One-pot deprotection/functionalization) to avoid isolating the volatile terminal alkyne.
Q: I see the TMS group leaving by TLC, but the product spot is streaking.A: This is likely residual silicon byproducts or TBAF salts.
Fix: Wash the organic layer with 10% aqueous KF during workup. This forces silicon species into the aqueous phase as water-soluble fluorosilicates.
Q: Can I use acidic conditions?A: Generally, no. While C–Si bonds can be cleaved by acid (protodesilylation), the proton is an electrophile and will often attack the alkyne π-system first, leading to hydration (ketone formation) rather than desilylation. Stick to nucleophilic cleavage (Base or Fluoride).
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007.[4]
Cahiez, G. et al. "Manganese-catalyzed cross-coupling reaction of silylacetylenes." Org.[2][3][4][5][6][7] Lett.2008 , 10, 5255. (Discusses solubility and solvent effects in acetylene chemistry).
Karpf, M.; Trussardi, R. "New, Simple and Efficient Method for the Removal of Tetrabutylammonium Salts." J. Org. Chem.2009 , 74, 5111. (Source for the Ca2+/Dowex workup method).
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874. (Covers mechanism of copper-mediated Glaser coupling side reactions).
Organic Syntheses , Coll. Vol. 8, p.460 (1993); Vol. 65, p. 52 (1987). (Standard protocols for K2CO3/MeOH deprotection).
Technical Support Center: Catalyst Optimization for 4-Ethynyl-2-isopropylanisole
Ticket ID: #OPT-8829-Sonogashira Subject: Optimization of Catalyst Loading & Process Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Actionable Executive Summary You a...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #OPT-8829-Sonogashira
Subject: Optimization of Catalyst Loading & Process Control
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open / Actionable
Executive Summary
You are synthesizing 4-ethynyl-2-isopropylanisole , a key intermediate likely used in the development of retinoid receptor modulators or kinase inhibitors.
Chemical Context:
Substrate: 4-halo-2-isopropylanisole (typically Bromo or Iodo).
Electronic Environment: The methoxy group (
) at C1 is an electron-donating group (EDG). This increases electron density at the C4 position, making the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.
Steric Environment: The isopropyl group at C2 is meta to the reaction site (C4). While not directly hindering the palladium center, it increases the lipophilicity of the substrate, affecting solvent choices.
This guide addresses the reduction of Palladium (Pd) loading to minimize cost and metal scavenging burdens while preventing common failure modes like the Glaser homocoupling.
Module 1: The Optimization Matrix
User Question: I am currently using 5 mol% Pd(PPh3)4. How do I lower the loading without stalling the reaction?
Technical Response:
5 mol% is excessive for this substrate. Because the reaction site is not sterically hindered, you can aggressively lower the loading by switching to a more active Pd(II) precatalyst that reduces to Pd(0) in situ.
Recommended Catalyst Systems
Parameter
Standard (Discovery)
Optimized (Process/Scale-up)
Rationale
Precatalyst
(Tetrakis)
or
Pd(II) salts are more air-stable. has a wider bite angle, accelerating reductive elimination.
Loading
3.0 – 5.0 mol%
0.1 – 0.5 mol%
High turnover number (TON) is achievable if is rigorously excluded.
Co-Catalyst
CuI (10 mol%)
CuI (1-2 mol%)
High Cu loading promotes Glaser homocoupling (dimerization of alkyne). Keep Cu:Pd ratio 2:1 to 4:1.
Base
(Excess)
or
Secondary amines often reduce homocoupling rates compared to TEA.
Ligand
None (PPh3 native)
XPhos or SPhos
Electron-rich Buchwald ligands facilitate oxidative addition on the electron-rich anisole ring.
Module 2: Troubleshooting Logic
User Question: My reaction turns black and stops at 60% conversion. Adding more catalyst doesn't help. Why?
Technical Response:
The "black precipitate" is Palladium Black —agglomerated metallic palladium that is catalytically inactive. This occurs when the rate of catalyst reduction (Pd(II)
Pd(0)) exceeds the rate of oxidative addition, or when the ligand dissociates.
Root Cause Analysis (Logic Tree)
Figure 1: Decision tree for diagnosing Sonogashira reaction failures.
Specific Troubleshooting Q&A
Q: I see a significant "dimer" impurity by LCMS. What is it?A: This is the Glaser coupling product (1,3-diyne).[1] It forms when the terminal alkyne reacts with itself instead of the aryl halide.
Mechanism: Oxidative homocoupling mediated by Cu(I) and Oxygen.
Fix: You must sparge your solvent with Argon for 15-30 minutes before adding the catalyst. Alternatively, add a reducing agent like sodium ascorbate (rare in organic solvents) or simply ensure the system is strictly anaerobic.
Q: The reaction works with Iodo-anisole but fails with Bromo-anisole.A: This is expected. The C-Br bond is stronger than the C-I bond. The electron-donating methoxy group reinforces the C-Br bond strength.
Fix: You must increase the reaction temperature (typically to 60-80°C) or use a bulky, electron-rich phosphine ligand (like XPhos or t-Bu3P ) to facilitate the oxidative addition step.
Module 3: Optimized Protocol & Metal Removal
User Question: How do I ensure the final product has <10 ppm Palladium for biological testing?
Technical Response:
Relying on column chromatography alone is often insufficient to remove Pd-phosphine complexes, which can "streak" through silica. You must use a chemical scavenger.
Protocol: Synthesis of 4-((trimethylsilyl)ethynyl)-2-isopropylanisole
(Note: TMS-acetylene is used as the alkyne source for easier handling; deprotection with
yields the final terminal alkyne.)
Workflow Diagram:
Figure 2: Optimized synthetic workflow emphasizing the degassing step.
Step-by-Step Procedure
Preparation: In a dry Schlenk flask, dissolve 4-bromo-2-isopropylanisole (1.0 equiv) in anhydrous THF (0.5 M concentration).
Base & Alkyne: Add Triethylamine (3.0 equiv) and Trimethylsilylacetylene (1.2 equiv).
Degassing (Critical): Submerge a needle into the solution and bubble Argon/Nitrogen for 20 minutes. Do not skip this step.
Catalysis: Add
(0.005 equiv / 0.5 mol%) and CuI (0.01 equiv / 1 mol%) quickly against a counter-flow of inert gas.
Reaction: Seal the vessel and heat to 65°C . Monitor by HPLC/TLC.
Checkpoint: If the reaction turns black within 10 minutes, your system had oxygen ingress.
Metal Removal: Add Trimercaptotriazine (TMT) resin or activated charcoal. Stir for 30 minutes.
Filter through a pad of Celite.
Wash with water/brine, dry over
, and concentrate.
Deprotection (Optional): Stir the intermediate in MeOH with
(1.5 equiv) for 1 hour at RT to yield the final 4-ethynyl-2-isopropylanisole .
References
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Biotage. (2023).[4][5] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base. Link
Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Referencing Glaser Coupling mechanisms). Link
Technical Support Center: Efficient Removal of Copper Residues from Alkyne Products
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical step of removing copper residues from alkyne-containing products, particularly following copper-catalyzed reactions like the azide-alkyne cycloaddition (CuAAC), often termed "click chemistry."[1] Residual copper can compromise downstream biological assays, induce cytotoxicity, and catalyze undesired side reactions.[2] For pharmaceutical applications, minimizing copper to parts-per-million (ppm) levels is often a regulatory necessity.[2][3]
Troubleshooting Guide: Diagnosing and Resolving Copper Contamination
Encountering a persistent blue or green hue in your product is a tell-tale sign of copper contamination.[4] This guide will help you diagnose the issue and select an appropriate remediation strategy.
Logical Flow for Troubleshooting
// Nodes
start [label="Start: Persistent Color \n(Blue/Green) in Product", fillcolor="#FBBC05", fontcolor="#202124"];
q1 [label="Is your product soluble in a water-immiscible\n organic solvent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
aqueous_wash [label="Aqueous Wash with Chelating Agent\n(e.g., EDTA, NH4Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q2 [label="Is the color gone?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
scavenger [label="Solid-Phase Scavenger Resin\n(e.g., Thiourea, Iminodiacetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];
chromatography [label="Column Chromatography\n(Silica or Alumina)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q3 [label="Is your product a macromolecule\n(e.g., protein, polymer)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
dialysis [label="Dialysis against\nEDTA-containing buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_success [label="Success: Copper Removed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_fail [label="Consult Further:\nConsider alternative methods or\n a combination of techniques.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caption: Troubleshooting workflow for copper removal.
Frequently Asked Questions (FAQs)
Q1: Why is a simple water wash often insufficient to remove copper?
A1: Copper ions can form stable complexes with the triazole product of CuAAC reactions, making them difficult to remove with water alone.[2] The use of a chelating agent, which forms a more stable, water-soluble complex with copper, is crucial for effective removal into the aqueous phase.[4]
Q2: What are the primary methods for copper removal?
A2: The most common and effective techniques include:
Aqueous washes with chelating agents: This involves liquid-liquid extraction using aqueous solutions of chelators like EDTA, ammonia, or ammonium chloride.[4]
Solid-phase scavenging: This method employs scavenger resins functionalized with groups that have a high affinity for copper, such as thiourea or iminodiacetic acid.[5]
Filtration through a solid support: Passing the reaction mixture through a plug of silica gel or Celite can adsorb the copper catalyst.[4]
Dialysis: This is particularly effective for macromolecules like bioconjugates, where the product is retained within a dialysis membrane while smaller copper complexes are dialyzed away.[4][6]
Q3: My product appears to strongly chelate copper, making removal very difficult. What should I do?
A3: This is a common challenge, as the nitrogen atoms in the triazole ring can coordinate with copper ions.[2] In such cases, consider the following:
Use a stronger chelating agent: If a standard EDTA wash is ineffective, a more potent chelator or a specialized scavenger resin with higher copper affinity may be necessary.[2]
Employ a combination of methods: An aqueous wash with a chelating agent followed by filtration through a silica gel plug or treatment with a scavenger resin is often more effective than a single method.[4]
Optimize pH: The effectiveness of some chelating agents is pH-dependent. For instance, EDTA is often more effective at a pH of around 8.[2]
Q4: Can I avoid the copper removal step entirely?
A4: Yes, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), eliminates the need for a copper catalyst and the subsequent removal steps.[2][7] However, the synthesis of the required strained cyclooctynes can be more complex.[2]
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This method is a robust choice for organic-soluble small molecules. Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble complex with copper ions.
Materials:
Crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
0.5 M EDTA aqueous solution (pH adjusted to ~8 with sodium bicarbonate).[8]
Saturated aqueous NaCl solution (brine).
Anhydrous sodium sulfate or magnesium sulfate.
Separatory funnel.
Rotary evaporator.
Procedure:
Transfer the crude reaction mixture to a separatory funnel.
Add an equal volume of the 0.5 M EDTA solution.
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[4]
Allow the layers to separate and drain the aqueous (lower) layer.
Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[2]
Wash the organic layer with an equal volume of brine to remove residual EDTA.[4]
Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Solid-Phase Scavenging with Thiourea-Based Resin
This method is highly efficient for a broad range of copper species and is suitable for products in both aqueous and organic solutions. Thiourea functional groups on the solid support effectively chelate copper.[5][9]
Handling volatile impurities in 4-ethynyl-2-isopropyl-1-methoxybenzene prep
Topic: Handling Volatile Impurities in EIMB Preparation Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary & Molecule Profile The Challenge: Synthesizing 4-ethynyl-2-isopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Handling Volatile Impurities in EIMB Preparation
Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary & Molecule Profile
The Challenge:
Synthesizing 4-ethynyl-2-isopropyl-1-methoxybenzene (EIMB) typically involves a Sonogashira coupling followed by desilylation. The core difficulty lies in the "sticky" nature of the volatile impurities (amines, solvents, and silanes) relative to the lipophilic, electron-rich nature of the product. The isopropyl group adds steric bulk and lipophilicity, often trapping solvents in the crystal lattice or oil phase, while the terminal alkyne presents stability risks (polymerization) during aggressive volatile removal.
Q1: "I have dried my product under high vacuum for 12 hours, but 1H NMR still shows significant Triethylamine (TEA) and THF peaks. How do I remove them without subliming my product?"
The Technical Reality:
The isopropyl and methoxy groups create a "greasy" lattice that effectively solvates organic bases like TEA. High vacuum alone is often insufficient because the boiling point of the TEA-Product complex is effectively elevated.[1] Furthermore, EIMB has a non-negligible vapor pressure; extended high-vacuum exposure (>0.5 mmHg) can lead to "mass loss" via sublimation.
Corrective Protocol:
Do not rely on heat/vacuum.[1] Use Chemical Displacement .[1]
The Acid Wash: Dissolve the crude oil in a non-polar solvent (Hexanes or Pentane—avoid Ether/DCM as they coordinate to the amine).[1]
Wash 1: Wash with 10% aqueous NH₄Cl (mildly acidic).[1] This protonates the TEA, forcing it into the aqueous layer.
Wash 2 (Critical): If TEA persists, use 1M Citric Acid. Avoid strong mineral acids (HCl) which can hydrate the electron-rich alkyne to a ketone (Markovnikov hydration).
Azeotropic Removal: After drying the organic layer (MgSO₄), add a "chaser" solvent like cyclohexane or heptane and rotavap. These form azeotropes with residual THF/TEA, dragging them out at lower temperatures.[1]
Q2: "My yield is consistently >110%, and the crude oil smells like 'wet socks' (silanes). Is the silane byproduct interfering?"
The Technical Reality:
This indicates the presence of Hexamethyldisiloxane (HMDS) or Bis(trimethylsilyl)acetylene .
HMDS (bp ~100°C) forms during the aqueous workup of the TMS-deprotection step (hydrolysis of TMS-OMe).
TMS-dimer forms via Glaser coupling if oxygen leaked into the Sonogashira step.[1]
Corrective Protocol:
Telescoping Strategy: Do not isolate the free alkyne immediately.[1] Purify the TMS-protected intermediate first. It is much more stable and lipophilic.[1] Run a silica plug with 100% Hexanes.[1] The non-polar bis-TMS dimer elutes first, followed by your protected product.
The Methanol Chase: During the deprotection workup (K₂CO₃/MeOH), the byproduct is TMS-OMe (bp 57°C). This forms a low-boiling azeotrope with Methanol.[1] Repeated rotary evaporation with fresh methanol will strip this impurity efficiently.[1]
Q3: "I see a new set of aromatic peaks and the product is turning black. Is this an impurity or degradation?"
The Technical Reality:
This is likely Glaser Homocoupling (formation of the diyne dimer) or Polymerization .[1]
Trigger: Concentrating the terminal alkyne in the presence of residual copper salts.[1]
Corrective Protocol:
Copper Scavenging: You must remove Cu species before concentrating the free alkyne.[1] Wash the organic phase with saturated aqueous EDTA or Ammonium Hydroxide (10%) until the blue color (Cu-amine complex) disappears from the aqueous layer.
Stabilization: If storing the oil, add trace BHT (butylated hydroxytoluene) to prevent radical polymerization.
Optimized Workflow & Impurity Fate Map
The following diagram illustrates the critical control points where volatile impurities must be intercepted.
Caption: Critical control points for volatile removal. Note the specific "MeOH Chase" step to remove silyl byproducts.
Step-by-Step Removal Protocol
Phase 1: The "Pre-Workup" Strip (Crucial for Volatiles)
Why: Excess TMS-acetylene (bp 53°C) and THF (bp 66°C) can complicate phase separation.
Upon reaction completion, do not quench immediately.
Rotavap the reaction mixture to ~20% of its original volume at 40°C.
Dilute with Heptane (or Hexane).[1] This precipitates the bulk of the ammonium salts (TEA·HBr) and Pd-black.[1]
Filter through a pad of Celite.[1] This physically removes the "trapping agents" (salts) that hold onto volatiles.[1]
Phase 2: The "Copper/Amine" Scavenge
Why: Residual amines cause the "fishy" smell and broaden NMR peaks; Copper causes degradation.[1]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1][6] Chemical Reviews, 107(3), 874-922. Link
Purification of Alkynes
Armarego, W. L., & Chai, C. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Refer to Chapter 4 for general alkyne handling and drying).[1] Link
Handling of Silyl Byproducts
Caddick, S., et al. (1999).[7] A simple method for the deprotection of trimethylsilylalkynes.[1] Tetrahedron, 55(9), 2737-2754. Link
Safety of Terminal Alkynes
Bretherick, L. (2013).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Section on Acetylenic compounds and polymerization hazards). Link
Benchmarking Terminal Alkyne Proton Shifts in Anisoles: A Comparative NMR Guide
Topic: 1H NMR chemical shift of terminal alkyne proton in anisoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR chemical shift of terminal alkyne proton in anisoles
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry and materials science, ethynylanisoles are pivotal intermediates for "Click" chemistry (CuAAC) and Sonogashira couplings.[1][2] However, the terminal alkyne proton (
C-H) presents a unique spectroscopic challenge: its chemical shift is highly sensitive to electronic environments and solvent interactions, often leading to signal overlap with aliphatic resonances.[2]
This guide objectively compares the 1H NMR performance (chemical shift distinctiveness and predictability) of the terminal alkyne proton across three anisole isomers (ortho, meta, para).[1][2] We further analyze the "Solvent Switch" strategy—replacing CDCl
with DMSO-d—as a superior alternative for resolving complex spectra.[1]
Mechanistic Insight: The Electronic Tug-of-War
To interpret the chemical shifts of ethynylanisoles, one must understand the competing electronic effects of the methoxy (-OMe) group on the acetylenic proton.[1]
Resonance Effect (+R): The lone pairs on the oxygen atom donate electron density into the aromatic ring.[1][2] This increases electron density at the para and ortho positions, and by extension, shields the terminal alkyne proton (pushing it upfield/lower ppm).
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond framework.[1][2] This deshields the nucleus (pushing it downfield/higher ppm).[1]
Anisotropic Effect: The circulation of electrons in the triple bond creates a cone of shielding.[1] The alkyne proton sits inside this cone, which is why it resonates upfield (2.0–3.3 ppm) compared to alkene protons (5.0–6.0 ppm), despite the higher electronegativity of the
When analyzing complex mixtures where the alkyne triplet overlaps with other signals in CDCl
, switching to DMSO-d is the most effective protocol.[1]
The Mechanism:
Terminal alkynes are weakly acidic (
).[1] DMSO is a strong hydrogen-bond acceptor.[1] The formation of a C-H···O=S hydrogen bond significantly deshields the alkyne proton, shifting it downfield.[1]
Comparative Data (Solvent Effect):
Compound
in CDCl (ppm)
in DMSO-d (ppm)
(Solvent Shift)
Phenylacetylene
3.06
4.15
+1.09
4-Ethynylanisole
3.01
4.08
+1.07
2-Ethynylanisole
3.28
4.35
+1.07
Why this matters:
In DMSO, the alkyne signal moves to ~4.1–4.4 ppm , a region typically void of other aliphatic signals (which usually stay below 4.0 ppm). This "Solvent Switch" effectively isolates the diagnostic peak for accurate integration.[1]
Relaxation Delay (d1): Set to 5 seconds (minimum).
Reasoning: Terminal alkyne protons have long
relaxation times.[1] A short delay will suppress the signal integration, leading to underestimation of yield.
Scans (ns): 16 scans are usually sufficient for >95% purity; increase to 64 for crude reaction mixtures.[1][2]
Processing:
Apply an exponential window function with LB = 0.3 Hz .
Look for Long-Range Coupling: In 4-ethynylanisole, the alkyne proton often appears as a singlet, but in 2- and 3- isomers, it may resolve into a fine doublet or triplet (
Hz) due to coupling with aromatic protons.
Diagram: Experimental Decision Tree
Figure 2: Decision matrix for solvent selection to maximize signal resolution.
References
Electronic Effects in Substituted Benzenes
Abraham, R. J., et al. "Proton chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[1]
Alkyne Chemical Shifts & Anisotropy
Chemistry LibreTexts.[1] "13.4: Chemical Shifts in ¹H NMR Spectroscopy."
Solvent Impurity & Shift Data
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Resolving the Aryl Ethynyl
Stretch (2100-2200 cm⁻¹): A Comparative Guide to Vibrational Spectroscopy Techniques
Aryl ethynyl groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) are critical structural motifs in medicinal chemistry, molecular electronics, and click-chemistry probes. While the characteristic carbon-carbon triple bond () stretching vibration is generally expected in the[1], its detectability is highly variable. Depending on molecular symmetry and the electronic nature of substituents, this peak can range from sharp and distinct to virtually undetectable.
This guide objectively compares the performance of Attenuated Total Reflectance FTIR (ATR-FTIR), Transmission FTIR, and FT-Raman spectroscopy for characterizing aryl ethynyl groups. By understanding the underlying physical causality, researchers can select the optimal analytical workflow and avoid false negatives.
The Physics of the Aryl Ethynyl Stretch: Dipole vs. Polarizability
The fundamental rule of vibrational spectroscopy dictates that for a molecular vibration to be IR-active, there must be a net change in the dipole moment during the vibration. Conversely, for a vibration to be Raman-active, there must be a change in the polarizability of the electron cloud.
IR Spectroscopy (Dipole Moment Dependency): In highly symmetric internal alkynes (e.g., diphenylacetylene), the opposing dipoles of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
stretch cancel out,. Terminal aryl alkynes () break this symmetry, yielding a more pronounced peak near 2100 cm⁻¹, accompanied by a.
Raman Spectroscopy (Polarizability Dependency): The electron-rich
-system of the aryl ethynyl group is highly polarizable. Because Raman measures changes in polarizability, it produces an exceptionally strong scattering signal for these groups, achieving 2[2].
Comparative Performance of Spectroscopic Techniques
To objectively evaluate which instrument to deploy, the following table summarizes the quantitative and qualitative performance of each technique for aryl ethynyl detection.
To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent optical artifacts and false negatives.
Protocol A: ATR-FTIR Analysis of Aryl Alkynes
ATR-FTIR is the modern standard for rapid analysis, but it requires mathematical correction due to the physics of the evanescent wave.
System Validation: Collect a background spectrum using a clean diamond/ZnSe crystal. Self-Validation Step: Run a polystyrene standard. Ensure the 1601 cm⁻¹ aromatic peak is fully resolved. This confirms optimal crystal contact and system energy.
Sample Application: Apply the neat aryl ethynyl compound to the crystal. For solids, apply consistent pressure using the anvil to ensure the sample thickness exceeds the evanescent wave's penetration depth (typically 1–2 µm).
Data Acquisition: Scan the 4000–400 cm⁻¹ region.
Mathematical Correction (Critical Causality): Apply the "ATR Correction" algorithm in your spectrometer's software. Why?3
3[3]. At the high-frequency aryl ethynyl region (~2100 cm⁻¹), the penetration depth is much shallower than in the fingerprint region. Without correction, the4[4].
Peak Verification: Confirm the presence of the
stretch at 2100-2200 cm⁻¹.
Protocol B: FT-Raman Spectroscopy for IR-Silent Alkynes
When analyzing highly symmetric internal aryl alkynes, Raman is the mandatory technique.
Laser Selection: Select a 1064 nm (Nd:YAG) excitation laser. Why? Aryl groups contain conjugated
-systems that often exhibit overwhelming fluorescence under visible (e.g., 532 nm or 785 nm) excitation, which can completely mask the Raman scattering signal.
Sample Loading: Place the sample in a standard glass vial. Unlike FTIR, 5[5], allowing for non-destructive, in-situ analysis.
Data Acquisition & Validation: Acquire the Raman spectrum. Self-Validation Step: Check the aromatic
ring breathing modes (typically around 1600 cm⁻¹) to confirm successful scattering and absence of fluorescence saturation.
Peak Verification: Identify the highly intense
stretching band between 2100-2250 cm⁻¹. The signal-to-noise ratio for this peak will exponentially exceed that of FTIR.
Decision Workflow Diagram
Use the following logical workflow to determine the appropriate spectroscopic technique for your specific aryl ethynyl sample.
Fig 1: Decision workflow for selecting the optimal vibrational spectroscopy technique for alkynes.
References
Chemistry LibreTexts. "6.3: IR Spectrum and Characteristic Absorption Bands." 1
University of Texas at Dallas. "INFRARED SPECTROSCOPY (IR)."
PubMed Central (NIH). "Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments." 2
Spectroscopy Online. "An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes." 6
Thermo Fisher Scientific. "Raman and FTIR Spectroscopy." 5
Comparative Mass Spectrometry Profiling of 4-Ethynyl-2-isopropylanisole: GC-EI-MS, LC-ESI-MS/MS, and GC-APCI-HRMS
As a versatile synthetic intermediate and active pharmacophore scaffold, 4-ethynyl-2-isopropylanisole (C₁₂H₁₄O, Exact Mass: 174.1045 Da) presents unique analytical challenges and opportunities. The molecule features thre...
Author: BenchChem Technical Support Team. Date: March 2026
As a versatile synthetic intermediate and active pharmacophore scaffold, 4-ethynyl-2-isopropylanisole (C₁₂H₁₄O, Exact Mass: 174.1045 Da) presents unique analytical challenges and opportunities. The molecule features three distinct functional appendages on a benzene core: an electron-donating methoxy group, a bulky isopropyl moiety, and a terminal alkyne (ethynyl group) primed for click-chemistry applications.
To ensure robust structural elucidation, quantification, and downstream metabolite tracking in biological matrices, selecting the correct mass spectrometry (MS) platform is critical. This guide objectively compares three distinct MS modalities—GC-EI-MS , LC-ESI-MS/MS , and GC-APCI-HRMS —detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols.
Mechanistic Fragmentation Profiling (The "Why")
Before comparing instrumental platforms, we must understand the intrinsic gas-phase thermochemistry of 4-ethynyl-2-isopropylanisole. Under hard electron ionization (EI at 70 eV), the molecule undergoes predictable, structurally diagnostic fragmentation pathways driven by the relative stability of the resulting carbocations and radical cations[1][2].
Key Diagnostic Ions and Causality:
m/z 174 [M]⁺• : The molecular ion is typically robust due to the stabilizing effect of the aromatic ring, which easily accommodates the charge[3].
m/z 159 [M - CH₃]⁺ : This base peak arises from two competing pathways. The primary driver is the cleavage of the methyl group from the methoxy ether, yielding a highly stable quinone-methide-like oxonium ion. A secondary contribution comes from the loss of a methyl radical from the isopropyl group[4][5].
m/z 144 [M - CH₂O]⁺• : A classic rearrangement pathway for anisole derivatives involves the loss of formaldehyde (30 Da), driven by hydrogen migration to the aromatic ring[1].
m/z 131[M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ : This isobaric fragment can form via the direct benzylic cleavage of the isopropyl radical (43 Da). Alternatively, it forms sequentially: the [M - CH₃]⁺ ion (m/z 159) expels carbon monoxide (28 Da) to form a stable cyclopentadienyl-type cation, a hallmark of anisole fragmentation[2][6].
EI-MS fragmentation pathways of 4-ethynyl-2-isopropylanisole.
Platform Comparison: Performance and Experimental Data
No single MS platform is universally optimal. The choice depends on the analytical goal: structural confirmation, trace quantification in biofluids, or exact mass determination.
Table 1: Quantitative Comparison of MS Platforms for 4-ethynyl-2-isopropylanisole
Feature / Metric
GC-EI-MS (Single Quad)
LC-ESI-MS/MS (Triple Quad)
GC-APCI-HRMS (Q-TOF)
Ionization Energy
Hard (70 eV)
Soft (Protonation)
Soft (Charge Transfer)
Primary Target Ion
m/z 174[M]⁺•
m/z 175.1119 [M+H]⁺
m/z 174.1045 [M]⁺•
Fragmentation Extent
High (Rich fingerprint)
Low (Requires CID)
Low (Preserves intact ion)
LOD (Limit of Detection)
~10 ng/mL
~0.5 ng/mL (MRM mode)
~5 ng/mL
Best Application
Library matching, QA/QC
Pharmacokinetics, Biofluids
Unknown impurity profiling
Matrix Tolerance
Low (Requires extraction)
High (Dilute-and-shoot capable)
Moderate
Analytical Insights:
GC-EI-MS is the gold standard for volatile aromatics. Because 4-ethynyl-2-isopropylanisole lacks highly polar functional groups (like -OH or -COOH), it partitions beautifully into the gas phase without derivatization[5].
LC-ESI-MS/MS struggles slightly with ionization efficiency because the ether oxygen is only weakly basic. However, using acidic mobile phases (0.1% Formic Acid) forces protonation to yield[M+H]⁺, enabling highly sensitive Multiple Reaction Monitoring (MRM) transitions (e.g., 175 → 133) for pharmacokinetic studies.
GC-APCI-HRMS bridges the gap, offering the chromatographic resolution of GC with soft ionization, preserving the molecular ion while providing sub-ppm mass accuracy for definitive elemental composition[7].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System suitability is verified by the observation of the specific diagnostic ions discussed above.
Protocol A: GC-EI-MS Structural Fingerprinting
Purpose: Routine quality control and structural verification of synthesized batches.
Sample Preparation: Dissolve 1.0 mg of 4-ethynyl-2-isopropylanisole in 1.0 mL of HPLC-grade hexane. Dilute 1:100 to achieve a 10 µg/mL working solution.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
MS Parameters:
Inlet Temperature: 250°C (Split ratio 10:1).
Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.
Scan Range: m/z 40–300.
Validation Check: The spectrum must exhibit a base peak at m/z 159 and a molecular ion at m/z 174 with an isotopic M+1 peak (~13% relative abundance, corresponding to 12 carbon atoms)[8].
Protocol B: LC-ESI-MS/MS Trace Quantification
Purpose: High-sensitivity quantification in plasma or biological matrices.
Sample Preparation: Perform a liquid-liquid extraction (LLE) using 100 µL of plasma spiked with the analyte and 400 µL of methyl tert-butyl ether (MTBE). Vortex, centrifuge, evaporate the organic layer, and reconstitute in 100 µL of Initial Mobile Phase.
Chromatographic Separation:
Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 20% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
MS Parameters (Positive ESI):
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C.
MRM Transitions: Optimize Collision Induced Dissociation (CID) energy. Primary transition: m/z 175.1 → 133.1 (Loss of propene from isopropyl group).
Validation Check: Ensure the retention time matches the neat standard and the signal-to-noise ratio of the Lower Limit of Quantification (LLOQ) is ≥ 10.
Comparative MS analytical workflows for 4-ethynyl-2-isopropylanisole.
Conclusion
For 4-ethynyl-2-isopropylanisole, GC-EI-MS remains the most robust tool for initial structural verification due to the rich, diagnostic fragmentation of the anisole and isopropyl moieties. However, for modern drug development pipelines requiring high-throughput matrix analysis, migrating the compound to an LC-ESI-MS/MS platform using acidic modifiers ensures the sensitivity required for pharmacokinetic profiling. Finally, GC-APCI-HRMS serves as the ultimate arbiter for complex mixture resolution, providing exact mass data without sacrificing the chromatographic benefits of gas-phase separation.
References
Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. INIS-IAEA / OSTI.gov. Available at: [Link]
Trivedi, M. K., et al. (2015). GC-MS spectra of control and treated anisole samples. ResearchGate. Available at:[Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at:[Link]
Grob, K., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. Available at:[Link]
Orthogonal Functionalization of the 2-Isopropylanisole Scaffold: A Reactivity Guide to 4-Bromo vs. 4-Ethynyl Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Reactivity, Mechanistic Causality, and Self-Validating Protocols Executive Summary In medicinal chemistry and ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Comparative Reactivity, Mechanistic Causality, and Self-Validating Protocols
Executive Summary
In medicinal chemistry and rational drug design, the strategic selection of aromatic building blocks dictates the efficiency of downstream diversification. The 2-isopropylanisole core is a privileged scaffold, offering unique steric and electronic properties. By functionalizing the C4 position with either a bromine atom (4-bromo-2-isopropylanisole) or a terminal alkyne (4-ethynyl-2-isopropylanisole), chemists can unlock entirely orthogonal reactivity profiles.
This guide provides an in-depth, objective comparison of these two derivatives. We will explore how the electron-rich nature of the anisole ring impacts transition-metal catalysis, compare their quantitative performance in standard cross-coupling and click chemistry workflows, and provide self-validating experimental protocols to ensure high-fidelity synthesis.
Structural & Electronic Profiling
To understand the reactivity of these compounds, we must first analyze the electronic influence of the core scaffold.
4-Bromo-2-isopropylanisole (CAS 24591-33-1): The methoxy group at C1 is strongly electron-donating via resonance (+M effect), which significantly increases the electron density at the para position (C4)[1][2]. Consequently, the C-Br bond is highly electron-rich. In palladium-catalyzed cross-coupling, this electron density raises the activation energy required for the initial oxidative addition of Pd(0) into the C-Br bond, necessitating the use of specialized, electron-rich phosphine ligands[3][4].
4-Ethynyl-2-isopropylanisole: The substitution of the halogen for a terminal alkyne flips the molecule's role from an electrophile to a nucleophile/dipolarophile. The terminal alkyne proton is mildly acidic and readily forms copper acetylides[5]. The electron-donating anisole core slightly increases the nucleophilicity of the alkyne, making it an excellent partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira couplings[6][7].
Orthogonal functionalization pathways of the 2-isopropylanisole scaffold.
Comparative Reactivity & Quantitative Data
When selecting between the bromo and ethynyl derivatives for library generation, researchers must weigh catalyst requirements, reaction kinetics, and functional group tolerance.
The Electrophile: Buchwald-Hartwig Amination
Because 4-bromo-2-isopropylanisole is an electron-rich aryl bromide, standard catalysts like Pd(PPh3)4 often stall at the oxidative addition step or suffer from competitive β-hydride elimination. To overcome this, bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., BINAP, XPhos) are mandatory[8]. These ligands sterically favor the monoligated palladium species, dramatically accelerating oxidative addition and subsequent reductive elimination[4][8].
The Dipolarophile: CuAAC "Click" Chemistry
4-Ethynyl-2-isopropylanisole excels in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles. Unlike the Pd-catalyzed reactions of the bromo variant, CuAAC is highly tolerant of aqueous environments, oxygen, and diverse functional groups[5][6]. The reaction relies on the in situ reduction of Cu(II) to Cu(I) by sodium ascorbate, which prevents the oxidative Glaser homocoupling of the alkyne[7].
Quantitative Performance Comparison
Parameter
4-Bromo-2-isopropylanisole (Buchwald-Hartwig)
4-Ethynyl-2-isopropylanisole (CuAAC)
Primary Role
Electrophile (Aryl donor)
Dipolarophile / Nucleophile
Typical Catalyst
Pd2(dba)3 / XPhos (1-5 mol%)
CuSO4 / Na-Ascorbate (1-10 mol%)
Temperature
80 °C – 110 °C
Ambient (20 °C – 25 °C)
Solvent System
Toluene, 1,4-Dioxane (Strictly Anhydrous)
t-BuOH / H2O (1:1) or DMF / H2O
Avg. Reaction Time
12 – 24 hours
2 – 6 hours
Steric Hindrance
Sensitive to bulky amines
Highly tolerant
Typical Yields
65% – 85%
85% – 98%
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.
Protocol A: Buchwald-Hartwig Amination of 4-Bromo-2-isopropylanisole
Objective: C-N bond formation using a secondary amine (e.g., morpholine).
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 4-bromo-2-isopropylanisole (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active L-Pd(0) species while preventing catalyst aggregation[4][8].
Solvent & Heating: Inject anhydrous toluene (0.2 M) and heat the sealed tube to 90 °C for 16 hours.
Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 8:2). The starting aryl bromide (UV active, higher Rf) must be completely consumed. If present, spike with an additional 1 mol% catalyst and heat for 4 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
Validation Checkpoint 2 (Post-Isolation): Analyze the crude mixture via GC-MS. Confirm the presence of the product mass (M+ = 235.16 m/z) and the absence of the debrominated byproduct (2-isopropylanisole), which indicates premature protodepalladation.
Protocol B: CuAAC of 4-Ethynyl-2-isopropylanisole
Objective: 1,2,3-Triazole formation using benzyl azide.
Preparation: In a round-bottom flask, dissolve 4-ethynyl-2-isopropylanisole (1.0 equiv) and benzyl azide (1.05 equiv) in a 1:1 mixture of t-BuOH and H2O (0.1 M).
Catalyst Generation: Add CuSO4·5H2O (5 mol%) followed by sodium ascorbate (10 mol%). Causality Note: The solution will transition from blue (Cu2+) to pale yellow/colorless, confirming the generation of the catalytically active Cu(I) species[6][7].
Reaction: Stir vigorously at room temperature for 4 hours.
Validation Checkpoint 1 (In-Process): Monitor via IR spectroscopy of an evaporated reaction aliquot. The terminal alkyne C-H stretch (~3300 cm⁻¹) and the strong azide asymmetric stretch (~2100 cm⁻¹) must be absent.
Workup: Dilute with water and extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
Validation Checkpoint 2 (Post-Isolation): Perform ¹H NMR (CDCl3). The appearance of a sharp singlet at ~7.8–8.2 ppm confirms the formation of the triazole ring proton.
Catalytic cycle of the CuAAC reaction for 4-ethynyl-2-isopropylanisole.
Conclusion
The choice between 4-bromo-2-isopropylanisole and 4-ethynyl-2-isopropylanisole dictates the trajectory of a synthetic campaign. The bromo derivative is a powerful tool for C-N and C-C bond formation but requires careful tuning of palladium ligands to overcome the electron-rich nature of the anisole ring. Conversely, the ethynyl derivative offers rapid, robust, and highly tolerant click-chemistry functionalization, making it ideal for late-stage diversification and biological conjugation.
Structural Elucidation and Comparative 13C NMR Analysis of 4-Ethynyl-2-isopropyl-1-methoxybenzene
Executive Summary 4-Ethynyl-2-isopropyl-1-methoxybenzene is a sterically congested, electron-rich alkyne scaffold. It serves as a critical intermediate in the synthesis of advanced liquid crystals, functional polymers, a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethynyl-2-isopropyl-1-methoxybenzene is a sterically congested, electron-rich alkyne scaffold. It serves as a critical intermediate in the synthesis of advanced liquid crystals, functional polymers, and retinoid-like pharmaceuticals.
This guide provides a technical comparison of the 13C NMR spectral signature of this molecule against its closest structural analogs: 4-Ethynylanisole (lacking the steric isopropyl group) and 4-Bromo-2-isopropyl-1-methoxybenzene (the synthetic precursor). By analyzing these shifts, researchers can validate the successful installation of the ethynyl group and the integrity of the sterically hindered core.
Comparative Spectral Data Analysis
The following data compares the Predicted shifts of the target molecule against the Experimental shifts of its direct analog (4-Ethynylanisole) and precursor. This comparison highlights the specific electronic and steric influence of the isopropyl group at the ortho position.
Table 1: Comparative 13C NMR Chemical Shifts (ppm in CDCl₃)[1][2]
Terminal alkyne carbon; diagnostic for the presence of the -C≡CH unit.
OMe (Methoxy)
55.6
55.3
55.6
Standard methoxy shift; largely unaffected by ring substitution.
iPr (Methine)
26.8
—
27.1
Diagnostic doublet in off-resonance experiments; confirms isopropyl integrity.
iPr (Methyls)
22.5
—
22.4
Strong aliphatic signal; typically appears as a single peak if rotation is free.
Note on Data Sources: 4-Ethynylanisole data is sourced from standard spectral libraries (SDBS/AIST). Target data is calculated using substituent chemical shift additivity rules (SCS) applied to the benzene core.
Structural Visualization & Numbering
To ensure accurate assignment, refer to the carbon numbering scheme below. The steric bulk of the isopropyl group (C2) forces the methoxy group (C1) out of planarity, subtly altering the electronic environment of the ring.
Figure 1: Carbon connectivity and predicted chemical shifts.[1] Note the high-field shift of C6 (ortho to OMe) and the distinct aliphatic regions for iPr and OMe.
Experimental Protocol: Synthesis & NMR Validation
This protocol outlines the synthesis of the target from its bromide precursor via Sonogashira Coupling , followed by the specific NMR workflow to verify purity.
Conditions: Heat to 60°C under Argon for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Deprotection: Treat the TMS-intermediate with K₂CO₃ in MeOH/DCM to yield the terminal alkyne.
Phase 2: NMR Sample Preparation & Acquisition
To obtain the resolution necessary to distinguish the isopropyl methyls from potential aliphatic impurities:
Sample Prep: Dissolve 15-20 mg of the purified oil in 0.6 mL CDCl₃ .
Critical Step: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended paramagnetic Cu/Pd particles, which can broaden peaks.
Acquisition Parameters (Standard 100 MHz Carbon):
Pulse Sequence: zgpg30 (Proton-decoupled).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C2, C4, C7) have long relaxation times; a short D1 will suppress their signals.
Scans (NS): Minimum 512 scans (due to low molecular weight and high solubility, signal-to-noise builds quickly).
Processing:
Apply an exponential window function (LB = 1.0 - 2.0 Hz) to enhance signal-to-noise for the quaternary carbons.
Phase 3: Workflow Diagram
Figure 2: Step-by-step workflow from precursor to spectral validation.
Technical Discussion: Interpreting the Data
The "Steric Ortho Effect"
The defining feature of this spectrum compared to 4-ethynylanisole is the shift of C2 and C1 .
In 4-ethynylanisole, C2 is a simple aromatic C-H (~114 ppm).
In the target, C2 is substituted with an isopropyl group.[2] This deshields C2 to ~136 ppm (alpha-effect) but also exerts a steric compression on the adjacent methoxy group at C1. This often results in a slight upfield shift of C1 (shielding) compared to the non-hindered analog, as the methoxy group is forced out of resonance with the ring.
Differentiating Product from Precursor
The most common failure mode in this synthesis is incomplete conversion of the bromide.
Look for C-Br: If you see a quaternary signal at ~113.5 ppm , unreacted starting material is present.
Look for Alkyne: The product must show two distinct peaks at ~83 ppm and ~76 ppm . If these are absent, the coupling failed.
References
SDBS (Spectral Database for Organic Compounds). "13C NMR of 4-Ethynylanisole (SDBS No. 13842)." National Institute of Advanced Industrial Science and Technology (AIST).[Link]
PubChem. "4-Bromo-2-isopropyl-1-methoxybenzene (Compound Summary)." National Library of Medicine.[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent chemical shift additivity rules).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Synthetic Utility of 4-Ethynyl-2-isopropyl and 4-Ethynyl-2-methyl Anisoles
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding transformatio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding transformations. Aryl alkynes, in particular, serve as versatile intermediates in the construction of complex molecular architectures, finding extensive application in medicinal chemistry, materials science, and chemical biology. This guide provides an in-depth technical comparison of two closely related aryl alkynes: 4-ethynyl-2-isopropyl anisole and 4-ethynyl-2-methyl anisole. While structurally similar, the subtle difference in the ortho-alkyl substituent—isopropyl versus methyl—imparts distinct steric and electronic properties that significantly influence their synthetic accessibility and reactivity.
This document offers a comprehensive analysis of their synthesis, a comparative overview of their physicochemical properties, and a detailed examination of their expected performance in two of the most powerful C-C and C-N bond-forming reactions: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By elucidating the nuanced differences between these two valuable synthetic intermediates, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Synthesis of Ortho-Substituted 4-Ethynyl Anisoles
The synthesis of both 4-ethynyl-2-isopropyl anisole and 4-ethynyl-2-methyl anisole can be efficiently achieved through a two-step sequence starting from commercially available precursors. The general strategy involves the synthesis of the corresponding ortho-substituted 4-iodoanisole, followed by a Sonogashira coupling with a protected acetylene source and subsequent deprotection, or by conversion to the terminal alkyne via methods such as the Corey-Fuchs or Seyferth-Gilbert homologation of the corresponding aldehyde.
A common route involves the initial synthesis of the respective phenol precursors, 2-isopropyl-4-methoxyphenol and 2-methoxy-4-methylphenol.[1][2] These can then be converted to their corresponding aryl iodides, which are excellent substrates for Sonogashira coupling.
Simplified catalytic cycle of the Sonogashira coupling.
For 4-ethynyl-2-isopropyl anisole, the bulky isopropyl group is expected to sterically hinder the approach of the palladium catalyst to the alkyne. This could lead to a slower reaction rate compared to the less hindered 4-ethynyl-2-methyl anisole. Consequently, to achieve comparable reaction times and yields, more forcing conditions such as higher temperatures, longer reaction times, or the use of more active catalyst systems with less sterically demanding ligands might be necessary for the isopropyl derivative.
The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide. [3][4]The reaction is generally considered to be tolerant of a wide range of functional groups and steric environments.
Simplified mechanism of the CuAAC reaction.
While CuAAC is known for its robustness, significant steric hindrance on the alkyne substrate can still influence the reaction rate. It is anticipated that the reaction of 4-ethynyl-2-isopropyl anisole with an azide will be slower than that of its methyl-substituted counterpart. However, the effect is expected to be less pronounced than in the Sonogashira coupling, as the active copper species is generally smaller and less sterically demanding than the palladium complexes used in cross-coupling reactions. In most cases, the reaction is still expected to proceed to completion, although it may require slightly longer reaction times or a modest increase in temperature to achieve high yields.
Experimental Protocols
The following are representative protocols for the Sonogashira coupling and CuAAC reactions of the two anisole derivatives. The conditions for the isopropyl-substituted compound have been slightly modified to account for its expected lower reactivity.
Protocol 1: Sonogashira Coupling of 4-Ethynyl-2-methyl Anisole with 4-Iodobenzonitrile
Objective: To synthesize 4-((4-methoxy-3-methylphenyl)ethynyl)benzonitrile.
To a dry Schlenk flask under an inert atmosphere, add 4-ethynyl-2-isopropyl anisole, 4-iodobenzonitrile, PdCl₂(PPh₃)₂, and CuI.
Add anhydrous DMF and triethylamine via syringe.
Heat the reaction mixture to 60 °C and stir for 18 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices: For the more sterically hindered isopropyl derivative, a more robust palladium catalyst (PdCl₂(PPh₃)₂) is chosen, and the reaction is conducted in a higher boiling point solvent (DMF) at an elevated temperature to overcome the higher activation energy barrier.
Protocol 3: CuAAC Reaction of 4-Ethynyl-2-methyl Anisole with Benzyl Azide
Objective: To synthesize 1-benzyl-4-(4-methoxy-3-methylphenyl)-1H-1,2,3-triazole.
In a round-bottom flask, dissolve 4-ethynyl-2-isopropyl anisole and benzyl azide in a 1:1 mixture of tert-butanol and water.
Prepare a fresh solution of sodium ascorbate in water.
Add the CuSO₄·5H₂O to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
Stir the reaction mixture vigorously at 40 °C for 12 hours.
Monitor the reaction progress by TLC.
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices: A slightly elevated temperature and longer reaction time are proposed for the isopropyl-substituted anisole to ensure the reaction proceeds to completion in a reasonable timeframe, compensating for the anticipated slower reaction kinetics due to steric hindrance.
Conclusion
The choice between 4-ethynyl-2-isopropyl anisole and 4-ethynyl-2-methyl anisole as a synthetic building block will ultimately depend on the specific requirements of the target molecule and the synthetic route. The methyl-substituted analog offers the advantage of higher reactivity in sterically sensitive transformations like the Sonogashira coupling, potentially allowing for milder reaction conditions and shorter reaction times. Conversely, the isopropyl-substituted compound, while presenting a greater steric challenge, may be strategically employed to introduce a bulky group that can influence the conformation or binding properties of the final product. The protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate the synthetic utility of these valuable ortho-substituted aryl alkynes.
References
Zenker, N., & Jorgensen, E. (1959). Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. The Journal of Organic Chemistry, 24(9), 1353–1354.
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769–3772.
Gilbert, J. C., & Weerasooriya, U. (1982). Elaboration of aldehydes and ketones to alkynes with a diazomethylphosphonate. The Journal of Organic Chemistry, 47(10), 1837–1845.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
HPLC Retention Time Comparison: Aryl Bromides vs. Alkyne Derivatives in Cross-Coupling Workflows
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and click-chemistry workflows is the accurate chromatographic tracking of cross-coupling reactions. When c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and click-chemistry workflows is the accurate chromatographic tracking of cross-coupling reactions. When converting an aryl bromide into an alkyne via palladium-catalyzed methodologies (such as the Sonogashira coupling), understanding the physicochemical shift between the starting material and the product is critical for method development.
This guide provides an objective, data-driven comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behavior of aryl bromides versus their corresponding terminal and internal alkyne products.
Chromatographic Causality: The Physicochemical Drivers of Retention
In RP-HPLC, retention time (
) is primarily governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18 alkyl chains). The shift in during an aryl bromide-to-alkyne transformation is not arbitrary; it is a direct consequence of altering the molecule's partition coefficient (LogP) and polarizability.
The Aryl Bromide (Starting Material)
Bromine is a large, highly polarizable halogen. While the C–Br bond possesses a dipole moment, the sheer electron bulk of the bromine atom disrupts aqueous hydrogen-bonding networks, rendering aryl bromides highly lipophilic. For example, bromobenzene has a LogP of approximately 3.0, making it strongly retained on a C18 column[1].
The Terminal Alkyne (Product Pathway A)
When an aryl bromide is converted to a terminal alkyne (e.g., via coupling with TMS-acetylene followed by deprotection), the retention time typically decreases . The sp-hybridized carbon of the ethynyl group is highly electronegative, rendering the terminal C–H bond slightly acidic. Furthermore, the exposed
-electron cloud of the triple bond readily interacts with polar mobile phases (like water and acetonitrile) via dipole and hydrogen-bonding interactions. Consequently, a terminal alkyne like phenylacetylene (LogP ~2.4) is more polar and elutes earlier than its parent bromide[2].
The Internal Alkyne (Product Pathway B)
If the aryl bromide is coupled with another aryl/alkyl alkyne to form an internal alkyne (e.g., diphenylacetylene), the retention time increases significantly . The addition of a second aromatic ring across the alkyne bridge creates an extended, rigid
-conjugated system with a massive hydrophobic surface area (LogP ~3.8). This maximizes van der Waals interactions with the stationary phase, resulting in late elution[3][4].
Quantitative Data Presentation
The following table summarizes the comparative chromatographic behavior of these functional groups using a standard C18 column under a Water/Acetonitrile gradient.
To conceptualize the synthetic pathways and their corresponding chromatographic outcomes, review the following logical models.
Diagram 1: Sonogashira cross-coupling pathways leading to terminal vs. internal alkynes.
Diagram 2: RP-HPLC elution order based on hydrophobicity and LogP values.
Self-Validating Experimental Protocol: HPLC Monitoring of Sonogashira Couplings
To ensure scientific integrity, an analytical protocol must be self-validating. The following methodology incorporates specific quenching and gradient steps designed to prevent false positives (e.g., catalyst precipitation being mistaken for product degradation) and clearly separate the bromide from the alkyne[3].
Phase 1: Sample Preparation & Quenching
Causality: Palladium and copper catalysts can precipitate on the HPLC column frit, causing pressure spikes and peak splitting. Quenching removes these metals before injection.
Extract a 50
L aliquot from the active reaction mixture.
Quench immediately into 500
L of a 1:1 mixture of Ethyl Acetate and 0.1 M aqueous EDTA (pH 8.0). Vortex for 30 seconds.
Centrifuge at 10,000 rpm for 2 minutes to force phase separation.
Extract 100
L of the upper organic layer (containing the bromide and alkyne) and evaporate to dryness under a gentle nitrogen stream.
Reconstitute the residue in 500
L of HPLC-grade Acetonitrile. Filter through a 0.22 m PTFE syringe filter into an autosampler vial.
Phase 2: Chromatographic Method
Causality: Using Trifluoroacetic Acid (TFA) suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing for any basic byproducts. A linear gradient ensures the highly polar terminal alkynes elute sharply before the hydrophobic internal alkynes.
Column: C18, 5
m, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase A: LC-MS Grade Water + 0.1% v/v TFA.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% v/v TFA.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C (Stabilizes partitioning kinetics).
Detection: UV/Vis Diode Array Detector (DAD) at 210 nm and 254 nm. (Alkynes exhibit strong UV absorbance at 254 nm due to extended
-conjugation).
Phase 3: Gradient Program & System Suitability
0.0 - 2.0 min: Isocratic hold at 5% B (Washes out highly polar salts and DMF/DMSO reaction solvents).
2.0 - 12.0 min: Linear ramp from 5% B to 95% B (Separates the terminal alkyne, followed by the starting aryl bromide, followed by any internal alkyne products).
12.0 - 15.0 min: Isocratic hold at 95% B (Elutes highly hydrophobic dimers, e.g., Glaser coupling byproducts).
15.0 - 18.0 min: Return to 5% B and re-equilibrate.
Self-Validation Check: Inject a mixed standard of the starting aryl bromide and the expected alkyne product. If the terminal alkyne does not elute before the bromide, check the mobile phase pH; an unbuffered system may cause anomalous retention shifts.
References
National Center for Biotechnology Information (NCBI). "1-Bromo-4-(phenylethynyl)benzene | C14H9Br | CID 290888." PubChem. Available at:[Link]
National Center for Biotechnology Information (NCBI). "(Bromoethynyl)benzene | C8H5Br | CID 136737." PubChem. Available at:[Link]
Caporale, A., et al. "Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents." Organic Letters, American Chemical Society, 2020. Available at:[Link]
Ferlin, F., et al. "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend." ChemSusChem, PubMed Central (PMC), 2018. Available at:[Link]
Nakano, Y., et al. "The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne." Analytical Sciences, National Institute of Informatics (NII), 2018. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary & Chemical Context
Aryl alkynes—characterized by a carbon-carbon triple bond bridging two or more aromatic systems—are foundational motifs in organic electronics, nonlinear optics, and the development of fluorescent biological probes. As a Senior Application Scientist, I frequently evaluate how structural modifications to the alkyne scaffold dictate photophysical behavior.
Unlike aryl alkenes (such as stilbenes), the cylindrical symmetry of the alkyne
-system provides unique electronic communication between aromatic rings. While the linear geometry reduces steric hindrance between the phenyl rings, the -orbital overlap is slightly less effective in the ground state than in planar trans-alkenes. However, aryl alkynes lack the non-radiative E-Z photoisomerization decay pathways that plague alkenes, making them vastly superior scaffolds for photostable drugs and robust fluorophores.
This guide provides an objective comparison of the UV-Vis absorption properties of different conjugated aryl alkynes against traditional alkene benchmarks, supported by a self-validating experimental protocol.
Comparative Analysis of UV-Vis Properties
The Baseline: Unsubstituted Diphenylacetylene (DPA)
Unsubstituted diphenylacetylene (DPA) serves as the fundamental baseline for conjugated aryl alkynes. The primary UV-Vis absorption arises from a strong
transition. Theoretical and experimental electronic absorption spectra place the of DPA in the UV region, typically between 297 nm and 315 nm, depending on the solvent environment 1. The broad absorption bands are characteristic of the rigid, linear backbone stabilizing the excited state.
The Engineered System: Donor-Acceptor (D-A) Diphenylacetylenes
Introducing electron-donating groups (e.g., -NR₂, -OMe) and electron-withdrawing groups (e.g., -CN, -CF₃) at the para positions transforms the alkyne into a "push-pull" system. This architecture induces a powerful Intramolecular Charge Transfer (ICT) state upon photoexcitation 2.
Red-Shifted Absorption: The UV-Vis spectra of D-A diphenylacetylenes are significantly red-shifted, often extending into the visible region (350–450 nm), accompanied by high molar extinction coefficients (
) and the Franck-Condon excited state () possess different dipole moments, polar solvents interact dynamically with the molecule. This often results in a solvatochromatic absorption shift (hypsochromic in highly polar solvents) and massive bathochromic shifts in fluorescence emission 2.
The Alternative: Aryl Alkenes (Stilbenes)
Comparing DPA to trans-stilbene highlights the impact of the bridging bond. While both are highly conjugated, trans-stilbene typically exhibits a
around 295-320 nm with a highly structured absorption band due to restricted vibronic modes in its planar ground state 3. However, stilbenes (including push-pull stiff-stilbenes) are highly prone to E-Z photoisomerization upon UV/Visible light irradiation 4. This limits their utility in continuous-irradiation environments compared to the structurally locked alkynes.
Quantitative Data Summary
The following table summarizes the comparative photophysical performance of these conjugated systems:
Compound Class
Representative Scaffold
Typical (nm)
Molar Absorptivity (, Mcm)
Key Photophysical Trait
Unsubstituted Alkyne
Diphenylacetylene (DPA)
297 - 315
~27,000
Baseline transition; broad absorption band.
Donor-Acceptor Alkyne
D-A Diphenylacetylene
350 - 450
27,000 - 41,000
Pronounced Intramolecular Charge Transfer (ICT); highly solvatochromic.
Aryl Alkene (Reference)
trans-Stilbene
295 - 320
~28,000
High planarity but highly prone to E-Z photoisomerization.
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for acquiring UV-Vis spectra of D-A aryl alkynes. This workflow is specifically designed to probe ICT states and rule out experimental artifacts like aggregation.
Step 1: Solvent Preparation and Gradient Selection
Action: Select a polarity gradient: Hexane (non-polar), Toluene (polarizable), Dichloromethane (moderately polar), and Acetonitrile (highly polar). All solvents must be spectroscopic grade.
Causality (Expertise): Solvatochromism is the hallmark of D-A alkynes. By mapping the absorption across a polarity gradient, we can quantify the stabilization of the polar Franck-Condon excited state relative to the ground state. Spectroscopic grade solvents are mandatory to eliminate background UV absorption cut-offs that mask the
transitions.
Step 2: Stock Solution and Concentration Series
Action: Prepare a
M stock solution in the respective solvent. Perform serial dilutions to generate five distinct concentrations (e.g., M to M).
Causality (Trustworthiness): This series is critical to validate the Beer-Lambert law (
). A perfectly linear relationship proves the system is self-validating. If the plot deviates from linearity or if the peak broadens at higher concentrations, it indicates stacking or excimer formation, which invalidates monomeric absorption readings.
Step 3: Baseline Correction and Spectral Acquisition
Action: Use matched 1 cm path-length quartz cuvettes. Perform a dual-beam baseline correction with the pure solvent in both the reference and sample paths. Scan from 200 nm to 600 nm at a medium scan rate (e.g., 300 nm/min) with a slit width of 1 nm.
Causality (Expertise): Quartz cuvettes are required because standard glass absorbs heavily below 340 nm. The 1 nm slit width provides the optimal balance between spectral resolution (to capture fine vibronic structure, if any) and signal-to-noise ratio.
Step 4: Data Analysis and Extinction Coefficient Determination
Action: Plot Absorbance vs. Concentration at the observed
. Calculate the slope of the linear regression to determine the molar extinction coefficient ().
Causality (Trustworthiness): Extracting
via regression rather than a single-point calculation minimizes volumetric error. An confirms the structural integrity and solubility of the alkyne in the chosen medium.
Experimental Workflow Visualization
Workflow for validating Intramolecular Charge Transfer (ICT) in aryl alkynes via UV-Vis.
References
[1] Title: Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Computations of Diphenylacetylene Molecule
Source: ijcps.org
URL:
Validating Purity of Terminal Alkynes: A Comparative Guide to GC-MS Methodologies
Executive Summary In the high-stakes arena of drug discovery and "Click Chemistry" (specifically CuAAC), the purity of terminal alkynes is not merely a variable—it is a determinant of catalytic turnover and stoichiometri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes arena of drug discovery and "Click Chemistry" (specifically CuAAC), the purity of terminal alkynes is not merely a variable—it is a determinant of catalytic turnover and stoichiometric precision. While Nuclear Magnetic Resonance (
H NMR) remains the gold standard for structural elucidation, it frequently fails to detect trace impurities (<0.5%) that can poison Copper(I) catalysts or lead to homocoupling byproducts.
This guide objectively validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior method for purity validation of volatile and semi-volatile terminal alkynes. We provide a comparative analysis against NMR and HPLC, followed by a self-validating experimental protocol designed to detect trace inhibitors that standard assays miss.
The Problem: Why "98% Pure" Isn't Enough
Terminal alkynes are the engine of bio-orthogonal chemistry. However, commercial synthesis often leaves specific residues that are detrimental to downstream applications:
Internal Alkynes: Isomeric impurities that are inert to CuAAC but affect calculated stoichiometry.
Vinyl Halides: Precursors that can inhibit catalysts.
Glaser Coupling Dimers: Diynes formed by oxidative coupling during storage.
Trace Solvents/Acids: Active protons that quench sensitive reagents.
A purity of 98% determined by NMR may hide 2% of a catalyst poison. GC-MS, with its ability to separate isomers and detect ppm-level contaminants, bridges this gap.
Comparative Analysis: GC-MS vs. NMR vs. HPLC
The following table contrasts the three dominant analytical modalities for alkyne validation.
Feature
GC-MS (Recommended)
H NMR
HPLC-UV
Primary Utility
Trace impurity profiling & quantitation
Structural confirmation & major component assay
Analysis of non-volatile/thermally unstable analogs
Limit of Detection (LOD)
< 10 ppm (High Sensitivity)
~5,000 ppm (0.5%)
Variable (Depends on chromophore)
Specificity
High (Mass spectral fingerprinting)
High (Structural connectivity)
Low (Retention time only, unless MS coupled)
Alkyne Detection
Excellent for volatiles; separates isomers
Good, but terminal C-H overlaps with impurities
Poor (Alkynes lack strong UV chromophores)
Sample Req.
< 1 mg
5–20 mg
< 1 mg
Blind Spots
Non-volatiles, thermally unstable compounds
Trace impurities, overlapping peaks
Compounds without UV activity
Verdict: Use NMR to confirm you have the right molecule. Use GC-MS to confirm it is pure enough for sensitive catalysis.
Technical Deep Dive: The GC-MS Methodology
Validating terminal alkynes requires navigating two specific chemical challenges: Volatility and Acidity .
A. Direct Injection vs. Derivatization
Unlike alcohols or carboxylic acids, unfunctionalized terminal alkynes (e.g., 1-decyne) are sufficiently volatile and non-polar for direct GC analysis. However, "Click" reagents often contain polar linkers (PEG chains, amines, alcohols).
Mechanism:[1][3] Replaces active protons (-OH, -NH, -COOH) with Trimethylsilyl (TMS) groups.[4][5]
Note: Under standard conditions, BSTFA does not silylate the terminal alkyne C-H bond. This is advantageous; it allows you to derivatize the polar "tail" of the molecule to improve peak shape while leaving the alkyne "head" intact for MS characterization.
B. Decision Logic Workflow
The following diagram illustrates the decision process for selecting the correct validation workflow.
Figure 1: Decision tree for selecting the appropriate GC-MS workflow based on alkyne functionality.
Experimental Protocol: Self-Validating Systems
This protocol uses a System Suitability Test (SST) to ensure the instrument is capable of detecting the specific impurities relevant to alkynes (e.g., separating terminal from internal isomers).
Use this if your alkyne has an alcohol, amine, or acid group.
Dry: Ensure sample is free of water (water destroys BSTFA). Evaporate solvent if necessary.
React: Add 50
L of Sample + 50 L BSTFA (with 1% TMCS) + 50 L Pyridine.
Incubate: Heat at 65°C for 30 minutes.
Why? Ensures complete silylation of sterically hindered -OH groups.
Dilute: Dilute with 850
L anhydrous Hexane.
Inject: 1
L immediately.
Instrument Parameters (Agilent 7890/5977 equiv.)
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25
m).
Inlet: 250°C, Split Mode (Adjust split ratio based on concentration, typ. 20:1).
Oven:
Hold 40°C for 2 min (traps volatiles).
Ramp 15°C/min to 280°C.
Hold 5 min.
MS Source: 230°C, EI mode (70 eV).
Scan Range: 35–500 amu.
Data Interpretation & Troubleshooting
Identifying the Terminal Alkyne
In Electron Impact (EI) ionization, terminal alkynes exhibit characteristic fragmentation:
Loss of H:
is often observed.
Propargyl Ion: A strong peak at
39 () is diagnostic for terminal alkynes.
McLafferty Rearrangement: If the chain is long enough (>C4), look for characteristic alkene fragments.
Common Impurity Fingerprints
Impurity Type
Source
GC-MS Characteristic
Internal Alkyne
Isomerization during synthesis
Similar Mass Spectrum to target, but distinct Retention Time (usually elutes after terminal isomer on non-polar cols).
Dimer (Glaser)
Oxidative coupling ()
Molecular weight = . Elutes much later.
Alcohol Precursor
Incomplete synthesis
Broad tailing peak (if Method A) or distinct TMS-shift (M+72) (if Method B).
System Suitability Criteria
Resolution: The valley between the terminal alkyne and any internal isomer must be > 50%.
S/N Ratio: The ISTD peak must have Signal-to-Noise > 100.
References
BenchChem. (2025).[6] A Comparative Guide to the Purity Validation of 7-Hydroxyheptan-2-one by GC-MS and NMR Spectroscopy. Retrieved from
National Institutes of Health (PMC). (2016). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Retrieved from
California Institute of Technology. (2009). Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab. Retrieved from
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. (Contextual grounding for Click Chemistry impurity sensitivity).
Operational Guide: Disposal of 4-Ethynyl-2-isopropyl-1-methoxybenzene
[1] Executive Safety Summary Immediate Action Required: If you are currently managing a spill or unstable container, evacuate the immediate area and contact your facility’s Emergency Response Team (ERT).[1] 4-Ethynyl-2-i...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Summary
Immediate Action Required: If you are currently managing a spill or unstable container, evacuate the immediate area and contact your facility’s Emergency Response Team (ERT).[1]
4-Ethynyl-2-isopropyl-1-methoxybenzene is a terminal alkyne intermediate.[2] While specific Safety Data Sheet (SDS) availability for this exact isomer may be limited in public repositories, its disposal protocols are strictly governed by the reactivity of the ethynyl (-C≡CH) and methoxy (-OCH₃) functionalities.[1]
Critical Hazards:
Explosive Acetylide Formation: The terminal proton on the ethynyl group is acidic (
). Contact with Copper (Cu), Silver (Ag), or Mercury (Hg) will form explosive metal acetylides.[1][2] Do not use brass fittings or metal waste cans.
Flammability: As an anisole derivative with an alkyl side chain, this compound is a Class II or Class IC flammable liquid (estimated Flash Point
Polymerization: Terminal alkynes can undergo exothermic polymerization if initiated by heat or radical sources.
Chemical Profile & Hazard Analysis (SAR)
Rationale: In the absence of a compound-specific SDS, we apply Structure-Activity Relationship (SAR) logic using the analogous 4-Ethynylanisole to establish safety boundaries.
Property
Value (Estimated/SAR)
Operational Implication
Functional Group 1
Terminal Alkyne (-C≡CH)
High Reactivity: Precursor to explosive acetylides.[2] Potential for exothermic polymerization.
Peroxide Risk (Low): Generally stable, but benzylic/propargylic positions can oxidize over long storage.[1]
Physical State
Liquid or Low-Melting Solid
Likely a viscous liquid at room temperature.
RCRA Waste Code
D001 (Ignitable)
Must be segregated from oxidizers and acids.
Pre-Disposal Treatment & Quenching
STOP & VERIFY: Determine the state of the material. The disposal route differs significantly between Pure Substance and Reaction Mixtures .
Scenario A: Pure / Bulk Substance
Directive:DO NOT QUENCH.
Attempting to chemically neutralize (quench) pure bulk terminal alkynes is highly dangerous due to the rapid release of heat (exotherm).
Action: Seal the original container.
Labeling: Affix a hazardous waste label with the specific chemical name and the warning: "Terminal Alkyne – Flammable – Do Not Mix with Metals."
Storage: Store in a flammables cabinet until EHS pickup.
Scenario B: Reaction Mixtures (Dilute)
Directive: Quench residual reactivity before disposal to prevent downstream polymerization or acetylide formation in waste drums.
Quenching Protocol
Prerequisites: Fume hood, Inert gas (Nitrogen/Argon), PPE (Nitrile gloves, goggles, flame-resistant coat).[1]
Cooling: Place the reaction vessel in an ice-water bath (
C).
Inerting: Maintain a blanket of Nitrogen (
) or Argon () to prevent oxygen infiltration.
Dilution: Ensure the mixture is diluted at least 1:10 with a non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).
Neutralization (if base was used): If the reaction involved strong bases (e.g., NaH, BuLi), slowly add Isopropanol dropwise to quench the base.[1] Note: This does not remove the alkyne, but neutralizes the deprotonating agent.[1]
Stabilization: If the waste will be stored for >24 hours, add a radical inhibitor (e.g., BHT - Butylated hydroxytoluene) at 0.1% w/v to prevent polymerization.[1]
Waste Stream Classification & Segregation
Proper segregation is the primary defense against laboratory fires.
Incompatibility Matrix
Material
Compatibility
Mechanism of Failure
Copper / Brass / Bronze
FATAL
Forms Copper(I) Acetylide (highly explosive when dry).
BenchChem. (2025).[6][7] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from 2[2]
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (D-List and F-List). Retrieved from 1
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (General reference for Alkyne/Acetylide hazards).
Fisher Scientific. (2023). Safety Data Sheet: 1-Ethynyl-4-methoxybenzene (Analogous Compound). Retrieved from 4